Product packaging for 1,2-Diallylhydrazine dihydrochloride(Cat. No.:CAS No. 26072-78-6)

1,2-Diallylhydrazine dihydrochloride

Cat. No.: B1215857
CAS No.: 26072-78-6
M. Wt: 185.09 g/mol
InChI Key: BHPSYESZOZTFCG-UHFFFAOYSA-N
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Description

1,2-Diallylhydrazine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H14Cl2N2 and its molecular weight is 185.09 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14Cl2N2 B1215857 1,2-Diallylhydrazine dihydrochloride CAS No. 26072-78-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

26072-78-6

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

1,2-bis(prop-2-enyl)hydrazine;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c1-3-5-7-8-6-4-2;;/h3-4,7-8H,1-2,5-6H2;2*1H

InChI Key

BHPSYESZOZTFCG-UHFFFAOYSA-N

SMILES

C=CCNNCC=C.Cl.Cl

Canonical SMILES

C=CCNNCC=C.Cl.Cl

Other CAS No.

26072-78-6

Related CAS

26072-79-7 (Parent)

Synonyms

1,2-diallylhydrazine
1,2-diallylhydrazine dihydrochloride

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Diallylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diallylhydrazine dihydrochloride is a chemical compound of interest in various research fields. A thorough understanding of its physicochemical properties is fundamental for its application, particularly in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 1,2-diallylhydrazine and its dihydrochloride salt. Due to a notable scarcity of experimentally determined data for this specific molecule in published literature, this guide combines available information on analogous compounds with computational predictions to offer a valuable resource for researchers. Detailed experimental protocols for key physicochemical property determination are also provided to facilitate further investigation.

Introduction

Hydrazine derivatives are a class of compounds with significant applications in pharmaceuticals, agrochemicals, and as energetic materials. The introduction of allyl groups to the hydrazine core can impart unique reactivity and biological activity. This compound, as a salt, is expected to exhibit properties distinct from its free base form, particularly in terms of solubility and stability. This guide aims to consolidate the available information and provide a structured presentation of the physicochemical properties of this compound.

Chemical Identity

  • IUPAC Name: 1,2-di(prop-2-en-1-yl)hydrazine dihydrochloride

  • Synonyms: N,N'-Diallylhydrazine dihydrochloride

  • Molecular Formula: C₆H₁₄Cl₂N₂

  • Molecular Weight: 185.09 g/mol

  • CAS Number: Not available

  • Chemical Structure:

    • 1,2-Diallylhydrazine (Free Base): C=C-CNCC=C

    • This compound: C=C-C[NH2+]C[NH2+]C=C · 2Cl⁻

Physicochemical Properties

Experimental data for this compound is largely unavailable in the public domain. The data presented below for the free base, 1,2-diallylhydrazine, is based on computational predictions and should be considered as such. The properties of the dihydrochloride salt are inferred from the general characteristics of similar chemical structures.

1,2-Diallylhydrazine (Free Base) - Predicted Data
PropertyPredicted ValueUnitSource
Molecular FormulaC₆H₁₂N₂--
Molecular Weight112.17 g/mol -
Normal Boiling Point157.3 ± 3.0°CChemSpider
Vapor Pressure3.5 ± 0.3mmHg at 25°CChemSpider
Enthalpy of Vaporization39.3 ± 0.8kJ/molChemSpider
Flash Point49.9 ± 12.1°CChemSpider
Molar Refractivity35.5 ± 0.3cm³ChemSpider
Molar Volume125.1 ± 3.0cm³ChemSpider
Surface Tension29.3 ± 3.0dyne/cmChemSpider
Polarizability14.1 ± 0.510⁻²⁴ cm³ChemSpider
pKa8.5 (predicted)--

Note: The predicted data is provided for the free base and should be used as an estimation. Experimental verification is highly recommended.

This compound - General Properties
PropertyDescription
Physical State Expected to be a crystalline solid at room temperature, similar to other dialkylhydrazine dihydrochlorides.
Melting Point No experimental data is available. It is expected to have a distinct melting point, likely with decomposition.
Boiling Point Not applicable; likely to decompose upon strong heating.
Solubility Expected to be soluble in water and other polar solvents. The dihydrochloride salt form significantly increases aqueous solubility compared to the free base.
Stability As a dihydrochloride salt, it is expected to be more stable in solid form and in aqueous solutions compared to the free base, which can be susceptible to oxidation. Solutions may still be sensitive to light and oxidizing agents.

Synthesis and Characterization

The synthesis of 1,2-diallylhydrazine typically involves the alkylation of hydrazine with an allyl halide, such as allyl bromide or allyl chloride. However, controlling the degree of alkylation to selectively obtain the 1,2-disubstituted product can be challenging, often leading to a mixture of mono-, di-, and tri-substituted hydrazines. The use of protecting groups on the hydrazine moiety can improve the selectivity of the synthesis.

Following the synthesis of the free base, the dihydrochloride salt can be prepared by treating a solution of the 1,2-diallylhydrazine with hydrochloric acid. The resulting salt can then be isolated by crystallization.

Characterization of the synthesized compound would typically involve techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups (e.g., N-H, C=C).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. The sample height in the capillary should be 2-3 mm.

  • Measurement:

    • The packed capillary tube is placed in the heating block of the melting point apparatus.

    • A rapid heating rate is initially used to obtain an approximate melting range.

    • A second, fresh sample is then prepared. The apparatus is heated rapidly to about 15-20°C below the approximate melting point.

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂) are recorded. The melting point range is reported as T₁ - T₂.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The equilibrium solubility is determined by measuring the concentration of a saturated solution of the substance in a specific solvent at a given temperature.

Apparatus:

  • Thermostatically controlled shaker bath

  • Glass flasks with stoppers

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a glass flask.

  • Equilibration: The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to further remove suspended particles.

  • Sample Analysis: A clear aliquot of the saturated solution is carefully removed and filtered through a syringe filter. The filtrate is then diluted appropriately, and the concentration of the dissolved solute is determined using a pre-validated analytical method.

  • Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like a hydrazine derivative, potentiometric titration with a strong acid allows for the determination of its pKa value(s) by monitoring the pH change as a function of the volume of titrant added.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

  • Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.

  • Titration: The solution is titrated with the standardized strong base (NaOH) solution. The titrant is added in small, known increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value(s) can be calculated from the pH at the half-equivalence point(s). For a dihydrochloride salt of a diacidic base, two pKa values are expected.

Visualizations

Logical Relationship Diagram

G Formation of this compound FreeBase 1,2-Diallylhydrazine (Free Base) C6H12N2 Salt This compound (Salt) C6H14Cl2N2 FreeBase->Salt Protonation HCl Hydrochloric Acid (2 equivalents) 2HCl HCl->Salt Protonation G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result Grind Grind Sample Pack Pack Capillary Tube Grind->Pack Approx Rapid Heating for Approximate Range Pack->Approx Precise Slow Heating for Precise Measurement Approx->Precise Record Record T1 and T2 Precise->Record Report Report Melting Point Range (T1 - T2) Record->Report

1,2-Diallylhydrazine dihydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Diallylhydrazine Dihydrochloride, consolidating available data on its chemical properties, synthesis, and biological activity. Due to the limited specific research on this compound, information from analogous structures is referenced to provide a broader context for researchers.

Core Compound Information

CAS Number: 26072-78-6[1]

Molecular Structure:

The molecular structure of this compound consists of a hydrazine backbone with an allyl group (CH₂=CH-CH₂-) attached to each nitrogen atom. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms by two molecules of hydrochloric acid.

  • Molecular Formula: C₆H₁₂N₂ · 2HCl

  • Molecular Weight: 185.10 g/mol

Below is a visual representation of the chemical structure.

Chemical Structure of this compound cluster_main Chemical Structure of this compound N1 NH₂⁺ N2 NH₂⁺ N1->N2 C1 CH₂ N1->C1 C4 CH₂ N2->C4 C2 CH C1->C2 C3 CH₂ C2->C3 = C5 CH C4->C5 C6 CH₂ C5->C6 = Cl1 Cl⁻ Cl2 Cl⁻

Caption: Structure of this compound.

Quantitative Data

The primary quantitative data available for this compound comes from a carcinogenesis study in Swiss mice. The compound was administered in drinking water over the lifetime of the mice.

Experimental GroupSexNumber of AnimalsLung Tumor Incidence (%)
Control Female5025%
Control Male5026%
0.0625% this compound Female5080%
0.0625% this compound Male5080%

Data sourced from Toth & Nagel, 1982.

Experimental Protocols

This protocol is based on the study "this compound carcinogenesis in mice" published in Oncology (1982) by B. Toth and D. Nagel.

  • Test Substance: this compound.

  • Animal Model: 6-week-old randomly bred Swiss mice.

  • Administration Route: Oral, via drinking water.

  • Dosage: 0.0625% solution of this compound in drinking water.

  • Duration: Continuous administration for the lifetime of the animals.

  • Endpoint: Observation of tumor development, with a focus on lung tumors. Histopathological analysis was performed to classify lesions as adenomas and adenocarcinomas.

Caption: Experimental workflow for carcinogenesis study.

  • Step 1: Protection of Hydrazine

    • React hydrazine sulfate with benzoyl chloride in an alkaline solution to form 1,2-dibenzoylhydrazine. This protects the nitrogen atoms and prevents over-alkylation.

  • Step 2: Dialkylation

    • Treat the 1,2-dibenzoylhydrazine with a strong base (e.g., sodium hydroxide) to deprotonate the nitrogen atoms.

    • React the resulting anion with an allyl halide (e.g., allyl bromide) in an appropriate solvent. This step should be performed under an inert atmosphere to prevent side reactions. The allyl groups will substitute the hydrogen atoms on the nitrogens.

  • Step 3: Deprotection and Salt Formation

    • Hydrolyze the resulting 1,2-di-allyl-1,2-dibenzoylhydrazine using a strong acid, such as concentrated hydrochloric acid. This will cleave the benzoyl protecting groups.

    • The benzoic acid byproduct can be removed by steam distillation.

    • Evaporation of the remaining aqueous solution will yield the crude this compound salt.

  • Step 4: Purification

    • The crude product can be purified by recrystallization from a suitable solvent system, such as absolute ethanol and ether.

cluster_synthesis Proposed Synthesis of this compound hydrazine Hydrazine Sulfate dibenzoyl 1,2-Dibenzoylhydrazine hydrazine->dibenzoyl + Benzoyl Chloride, NaOH diallyl_protected 1,2-Diallyl-1,2-dibenzoylhydrazine dibenzoyl->diallyl_protected + Allyl Bromide, Base final_product 1,2-Diallylhydrazine Dihydrochloride diallyl_protected->final_product + HCl (conc.), Heat

Caption: Proposed synthetic pathway for the target compound.

Biological Activity and Potential Applications

The primary documented biological effect of this compound is its carcinogenicity in mice, specifically inducing a high incidence of lung adenomas and adenocarcinomas. This activity is consistent with many other substituted hydrazine compounds, which are known to be carcinogenic, often through metabolic activation to reactive intermediates that can alkylate DNA.

Given its demonstrated carcinogenic properties, its direct application in drug development is unlikely. However, as a research chemical, it could be utilized in the following areas:

  • Cancer Research: As a tool compound to study the mechanisms of chemically induced lung carcinogenesis.

  • Toxicology: To investigate the structure-activity relationships of carcinogenic hydrazines.

  • Organic Synthesis: As a precursor for the synthesis of more complex heterocyclic structures, although its hazardous nature requires careful handling.

At present, there is no information in the public domain regarding the interaction of this compound with specific signaling pathways. Further research would be required to elucidate its mechanism of action at the molecular level.

References

Spectroscopic and Synthetic Profile of 1,2-Diallylhydrazine Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Diallylhydrazine dihydrochloride is a substituted hydrazine derivative of interest in chemical research and potentially in drug development. This document provides a technical guide to its spectroscopic characteristics and a plausible synthetic route. Due to the limited availability of direct experimental data in public-access literature, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic data based on the analysis of its chemical structure and comparison with related molecules. All presented data should be considered predictive and serve as a baseline for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral properties of the allyl functional group and the 1,2-disubstituted hydrazine moiety, with reference to analogs such as 1,2-dimethylhydrazine dihydrochloride.

Predicted ¹H NMR Data (Solvent: D₂O)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8-6.0m2H-CH=CH₂
~5.4-5.6m4H-CH=CH₂
~3.6-3.8d4H-N-CH₂-
Predicted ¹³C NMR Data (Solvent: D₂O)
Chemical Shift (δ) ppmAssignment
~130-132-C H=CH₂
~122-124-CH=C H₂
~55-57-N-C H₂-
Predicted Infrared (IR) Spectroscopy Data (Sample State: KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (alkene)
~2930MediumC-H stretch (alkane)
~2400-2800Broad, StrongN-H stretch (amine salt)
~1645MediumC=C stretch (alkene)
~1430MediumCH₂ scissoring
~995 and ~920Strong=C-H bend (out-of-plane)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted Fragment
112[M - 2HCl]⁺ (Molecular ion of the free base)
71[M - 2HCl - C₃H₅]⁺
41[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of Acrolein Azine

  • To a stirred solution of hydrazine hydrate (1 equivalent) in ethanol, cooled in an ice bath, slowly add acrolein (2.2 equivalents).

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Remove the solvent under reduced pressure to yield the crude acrolein azine. Purification can be achieved by vacuum distillation.

Step 2: Reduction of Acrolein Azine to 1,2-Diallylhydrazine

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (excess, e.g., 2.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of acrolein azine (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 4-6 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with the solvent.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent by distillation to obtain crude 1,2-diallylhydrazine. The free base is likely an oil and can be purified by vacuum distillation.

Step 3: Formation of this compound

  • Dissolve the purified 1,2-diallylhydrazine in a minimal amount of absolute ethanol or diethyl ether.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ethanol/ether, until precipitation is complete.

  • Collect the white precipitate of this compound by filtration.

  • Wash the solid with cold anhydrous diethyl ether and dry under vacuum.

Visualizations

Proposed Synthesis Workflow

G Proposed Synthesis of this compound cluster_0 Step 1: Azine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation hydrazine Hydrazine Hydrate azine Acrolein Azine hydrazine->azine Ethanol, <10°C acrolein Acrolein (2.2 eq) acrolein->azine diallylhydrazine 1,2-Diallylhydrazine azine->diallylhydrazine Anhydrous Ether/THF LiAlH4 LiAlH₄ LiAlH4->diallylhydrazine dihydrochloride This compound diallylhydrazine->dihydrochloride Ethanol/Ether HCl Dry HCl HCl->dihydrochloride

Caption: Proposed synthetic pathway for this compound.

Structure-Spectroscopy Relationship

G Structure-Spectroscopy Correlation for 1,2-Diallylhydrazine cluster_0 Structural Features cluster_1 Expected Spectroscopic Signatures allyl Allyl Group (-CH₂-CH=CH₂) nmr_alkene ¹H NMR: ~5.4-6.0 ppm ¹³C NMR: ~122-132 ppm allyl->nmr_alkene NMR ir_alkene IR: ~3080, ~1645, ~995, ~920 cm⁻¹ allyl->ir_alkene IR ms_allyl MS: m/z 41 allyl->ms_allyl MS nmr_ch2 ¹H NMR: ~3.6-3.8 ppm ¹³C NMR: ~55-57 ppm allyl->nmr_ch2 NMR hydrazine_core Hydrazine Core (-NH-NH-) dihydrochloride_salt Dihydrochloride Salt (· 2HCl) ir_salt IR: Broad ~2400-2800 cm⁻¹ dihydrochloride_salt->ir_salt IR

Caption: Correlation of structural motifs with expected spectroscopic signals.

References

An In-depth Technical Guide on the Historical Development and Discovery of Diallylhydrazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallylhydrazine compounds, encompassing the isomers 1,1-diallylhydrazine and 1,2-diallylhydrazine, represent a unique subset of alkylhydrazines that have garnered scientific interest due to their synthesis, biological activities, and toxicological profiles. This technical guide provides a comprehensive overview of the historical development, synthesis, and characterization of diallylhydrazine compounds. It summarizes key quantitative data, details experimental protocols, and explores the current understanding of their metabolic activation and toxicological effects. While direct evidence of their impact on specific signaling pathways remains an area for future research, this guide draws parallels with related hydrazine and allyl compounds to propose potential mechanisms of action, providing a foundation for further investigation in drug development and toxicology.

Historical Development and Discovery

The history of diallylhydrazine is intrinsically linked to the broader discovery and exploration of hydrazine and its derivatives. Phenylhydrazine was the first hydrazine derivative discovered by Emil Fischer in 1875.[1] This was followed by the synthesis of hydrazine itself by Theodor Curtius in 1887.[1] The early 20th century saw a surge in the synthesis of various alkylhydrazines, driven by their potential applications as rocket fuels and in organic synthesis.

The toxicological properties of hydrazines, including their carcinogenicity, became a significant area of research in the mid-20th century. This led to studies on various alkylhydrazines, including the diallyl derivatives, to understand their structure-activity relationships concerning their biological effects.

Synthesis of Diallylhydrazine Compounds

The synthesis of diallylhydrazine isomers, 1,1-diallylhydrazine and 1,2-diallylhydrazine, can be achieved through several methods. The choice of method often dictates the isomeric purity of the final product.

Classical Synthesis: Direct Alkylation of Hydrazine

The most straightforward method for preparing diallylhydrazines is the direct reaction of hydrazine hydrate with an allyl halide, such as allyl bromide. However, this method typically results in a mixture of monoallylhydrazine, 1,1-diallylhydrazine, and 1,2-diallylhydrazine due to the competing N-alkylation reactions.[2]

Experimental Protocol: Synthesis of a Mixture of Allyl and Diallylhydrazines [2][3]

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is charged with hydrazine hydrate.

  • Addition of Allyl Bromide: Allyl bromide is added dropwise to the stirred hydrazine hydrate. The reaction is exothermic and the temperature should be controlled.

  • Reaction and Workup: After the addition is complete, the reaction mixture is heated. Following the reaction, the mixture is neutralized, and the products are extracted with an organic solvent (e.g., diethyl ether or chloroform).

  • Purification: Separation of the different isomers and the mono-allylated product is challenging due to their similar boiling points and is often achieved by fractional distillation or column chromatography.[2]

Selective Synthesis of 1,1-Diallylhydrazine using a Protecting Group Strategy

A more selective synthesis of 1,1-diallylhydrazine can be achieved using a protecting group strategy. The use of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of hydrazine directs the dialkylation to the unprotected nitrogen.

Experimental Protocol: Selective Synthesis of 1,1-Diallylhydrazine [2]

  • Protection of Hydrazine: tert-Butoxycarbonylhydrazine (Boc-hydrazine) is used as the starting material.

  • Diallylation: The Boc-hydrazine is reacted with two equivalents of allyl bromide in the presence of a weak base (e.g., sodium bicarbonate) in a suitable solvent like acetonitrile. This leads to the formation of 1,1-diallyl-2-Boc-hydrazine.

  • Deprotection: The Boc group is subsequently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield 1,1-diallylhydrazine.

Synthesis of 1,2-Diallylhydrazine

The synthesis of symmetrical 1,2-dialkylhydrazines can be achieved through the reduction of the corresponding azine.

Experimental Protocol: Synthesis of 1,2-Dialkylhydrazines (General Procedure)

  • Azine Formation: An aldehyde or ketone is reacted with hydrazine to form the corresponding azine.

  • Reduction: The azine is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the 1,2-dialkylhydrazine.

A method for preparing 1,2-dimethylhydrazine involves the methylation and subsequent hydrolysis of 1,2-diformylhydrazine.[4] A similar strategy could potentially be adapted for the synthesis of 1,2-diallylhydrazine.

Physicochemical and Spectroscopic Data

The characterization of diallylhydrazine isomers relies on standard analytical techniques. The following tables summarize available data.

Table 1: Physicochemical Properties of Diallylhydrazine Isomers

Property1,1-Diallylhydrazine1,2-Diallylhydrazine
Molecular Formula C₆H₁₂N₂C₆H₁₂N₂
Molecular Weight 112.17 g/mol [5]112.17 g/mol
CAS Number 5164-11-4[5]Not available

Table 2: Spectroscopic Data for Diallylhydrazine Compounds

IsomerTechniqueSpectroscopic Data
1,1-Diallyl-2-Boc-hydrazine HBr salt [3]¹H NMR δ = 1.45 (s, 9H, Boc), 4.33 (d, 4H, J = 7.0 Hz, NH-CH₂), 5.48-5.80 (m, 2H, =CH₂), 6.06-6.27 (m, 2H, CH), 9.69 (s, 2H, NH)
¹³C NMR δ = 28.2 (CH₃, Boc), 61.1 (NH-CH₂), 83.9 (O-C-(CH)₃), 126.3, 126.8 (CH=CH₂), 153.5 (C=O)
Mixture of Allylhydrazine and Diallylhydrazine [2]¹³C NMR δ = 63.7 (HN-CH₂), 116.3 (CH=CH₂, allyl hydrazine), 118.4 (=CH₂, diallyl hydrazine), 134.5 (CH=CH₂, diallyl hydrazine), 136.3 (CH=CH₂, allyl hydrazine)
Allyl Hydrazine [2]IR (cm⁻¹) 3238 (NH), 3079 (=CH₂), 2974, 2879 (CH₂, CH₃), 1675 (broad, C=C, NH def.), 1199 (C-N)

Biological Activity and Toxicology

The primary biological effect of diallylhydrazine compounds that has been investigated is their carcinogenicity.

Carcinogenicity

Studies in mice have demonstrated the carcinogenic potential of both 1,1- and 1,2-diallylhydrazine.

Table 3: Carcinogenicity of Diallylhydrazine Isomers in Swiss Mice

CompoundAdministrationTumor TypeIncidence in Treated vs. ControlReference
1,1-Diallylhydrazine 0.03125% in drinking water for lifeLung Tumors76% vs. 25-26%[6]
Forestomach Tumors14-34% vs. 0-4%[6]
1,2-Diallylhydrazine dihydrochloride 0.0625% in drinking water for lifeLung Tumors80% vs. 25-26%[7]

Histopathological analysis revealed these lung tumors to be adenomas and adenocarcinomas.[6][7]

Proposed Mechanism of Carcinogenicity: Metabolic Activation

The carcinogenicity of many hydrazine derivatives is believed to stem from their metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA.

Caption: Proposed metabolic activation pathway of hydrazine derivatives leading to carcinogenesis.

This metabolic activation is thought to be catalyzed by enzymes such as cytochrome P450, monoamine oxidase, and various peroxidases. The resulting reactive species, including free radicals and diazenes, can covalently bind to DNA, forming DNA adducts and leading to mutations and the initiation of cancer.

Potential Signaling Pathways (Hypothesized)

Direct experimental evidence detailing the specific signaling pathways modulated by diallylhydrazine is currently lacking in the scientific literature. However, based on the known effects of related compounds, such as diallyl sulfide (DAS) and diallyl disulfide (DADS) from garlic, and the general mechanisms of hydrazine toxicity, we can hypothesize potential signaling pathways that may be affected.

Apoptosis and Cell Cycle Regulation

Compounds containing allyl groups, such as DAS and DADS, have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8][9][10] These effects are often mediated through the modulation of key signaling pathways.

  • Mitochondrial Apoptotic Pathway: DADS has been demonstrated to induce apoptosis through a Bax-triggered mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases 3 and 9.[8]

  • Cell Cycle Arrest: DADS has been shown to induce G2/M phase cell cycle arrest in human leukemia cells by downregulating the expression of Mcl-1, PCNA, and CDK1.[9] Hydrazine itself has been observed to cause S-phase cell cycle arrest.[7]

It is plausible that diallylhydrazine, possessing two allyl groups, could exert similar effects on apoptosis and cell cycle regulatory pathways.

Apoptosis_and_Cell_Cycle cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest Diallylhydrazine_A Diallylhydrazine Bax Bax Translocation Diallylhydrazine_A->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspases Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Diallylhydrazine_CC Diallylhydrazine Mcl1_CDK1 Downregulation of Mcl-1, CDK1, PCNA Diallylhydrazine_CC->Mcl1_CDK1 G2M_Arrest G2/M Arrest Mcl1_CDK1->G2M_Arrest

Caption: Hypothesized signaling pathways for diallylhydrazine-induced apoptosis and cell cycle arrest.

MAP Kinase and PI3K/Akt Signaling

The mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis. Diallyl sulfide has been shown to modulate these pathways.[11]

  • MAPK Pathway: DAS has been found to reduce the expression of p38 MAPK, while not affecting JNK1 and ERK1/2 in a mouse skin carcinogenesis model.[11]

  • PI3K/Akt Pathway: DAS also significantly reduced the expression of PI3K and Akt.[11] Diallyl trisulfide (DATS) has been shown to activate the PI3K/Akt pathway, which can have protective effects against apoptosis in certain contexts.[12]

The dual allyl moieties in diallylhydrazine suggest that it could also interact with and modulate the MAPK and PI3K/Akt signaling cascades, although the specific outcomes (pro-survival or pro-apoptotic) would likely be cell-type and context-dependent.

MAPK_PI3K_Signaling cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway Diallylhydrazine Diallylhydrazine p38 p38 MAPK Diallylhydrazine->p38 Inhibition? JNK_ERK JNK / ERK Diallylhydrazine->JNK_ERK No Effect? PI3K PI3K Diallylhydrazine->PI3K Modulation? Cell_Response Cellular Response (Proliferation, Survival, Apoptosis) p38->Cell_Response JNK_ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

Caption: Hypothesized modulation of MAPK and PI3K/Akt signaling by diallylhydrazine.

Conclusion and Future Directions

Diallylhydrazine compounds have a history rooted in the broader development of hydrazine chemistry. While methods for their synthesis exist, there is a need for more detailed and optimized protocols, particularly for the selective synthesis of the 1,2-isomer. The carcinogenic properties of both 1,1- and 1,2-diallylhydrazine are established, with metabolic activation to reactive intermediates being the likely underlying mechanism.

A significant gap in our understanding of diallylhydrazine compounds lies in their interaction with cellular signaling pathways. Future research should focus on elucidating these interactions to better understand their mechanisms of toxicity and to explore any potential therapeutic applications. Investigating their effects on apoptosis, cell cycle regulation, and key signaling cascades like the MAPK and PI3K/Akt pathways will be crucial. Furthermore, obtaining complete and unambiguous spectroscopic data for the pure isomers is essential for their definitive characterization. This in-depth knowledge will be invaluable for researchers in toxicology, pharmacology, and drug development.

References

Theoretical and Experimental Insights into 1,2-Diallylhydrazine Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available theoretical and experimental data on 1,2-Diallylhydrazine dihydrochloride. Due to a notable scarcity of direct theoretical studies on this specific compound, this document leverages data from close structural analogs, namely 1,2-dimethylhydrazine dihydrochloride and 1,2-diethylhydrazine dihydrochloride, to provide a comparative theoretical context. All quantitative data is presented in structured tables for ease of reference, and experimental protocols are detailed where information is available.

Physicochemical and Toxicological Profile

This compound is the dihydrochloride salt of 1,2-diallylhydrazine. While specific experimental data for the title compound is limited, the properties of its close analogs provide valuable insights. Hydrazine derivatives are known for their reactivity and biological activity, often stemming from their reducing properties.

Comparative Physicochemical Data

The following table summarizes the computed and experimental properties of this compound and its dimethyl and diethyl analogs. This comparative approach allows for an estimation of the properties of the title compound.

PropertyThis compound (Predicted/Inferred)1,2-Dimethylhydrazine Dihydrochloride[1]1,2-Diethylhydrazine Dihydrochloride[2]
Molecular Formula C₆H₁₄Cl₂N₂C₂H₁₀Cl₂N₂C₄H₁₄Cl₂N₂
Molecular Weight 185.09 g/mol 133.02 g/mol 161.07 g/mol
Physical Description White crystalline powder (inferred)Prisms (from water) or white crystalline powderWhite powder
Melting Point Decomposes (inferred)333 to 336 °F (decomposes)336 °F (decomposes)
Solubility Water soluble (inferred)≥ 100 mg/mL at 73 °F≥ 100 mg/mL at 64 °F
Stability Likely hygroscopic and moisture-sensitiveExtremely hygroscopic, water solubleProbably moisture sensitive, water soluble
Reactivity Strong reducing agent, incompatible with oxidizing agents and bases (inferred)Strong reducing agent, incompatible with oxidizing agents and basesIncompatible with strong oxidizing agents, strong acids and strong bases
Toxicological Summary

The primary toxicological concern associated with 1,2-disubstituted hydrazines is their carcinogenicity. Studies on this compound and its analogs have demonstrated their potential to induce tumors in animal models.

CompoundSpeciesRoute of AdministrationKey FindingsReference
This compound Swiss miceDrinking water (0.0625% for life)Induced lung tumors (adenomas and adenocarcinomas). Lung tumor incidence increased from 25% to 80% in females and 26% to 80% in males compared to controls.[3][4][Toth & Nagel, 1982][3][4]
1,2-Dimethylhydrazine Dihydrochloride Swiss miceDrinking water (0.001% for life)Induced blood vessel tumors (angiosarcomas) and enhanced the incidence of lung neoplasms.[5][ChemicalBook, 2023][5]
1,2-Diphenylhydrazine Rats and miceDiet (78 weeks)Induced hepatocellular carcinomas and neoplastic nodules. Identified as reasonably anticipated to be a human carcinogen.[6][7][NCI, 1978; ATSDR][6][7]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the literature search, a general approach can be inferred from the synthesis of analogous compounds like sym-dimethylhydrazine dihydrochloride and from methods for preparing the precursor, allyl hydrazine.

Conceptual Synthesis Workflow

The synthesis of this compound would likely proceed in two main stages: the dialkylation of a protected hydrazine, followed by deprotection and salt formation. A plausible, though not experimentally verified, route is outlined below.

G cluster_alkylation Step 1: Dialkylation cluster_deprotection Step 2: Deprotection and Salt Formation Hydrazine Hydrazine or Protected Hydrazine (e.g., 1,2-bis-Boc-hydrazine) Intermediate 1,2-Diallyl-1,2-bis-Boc-hydrazine Hydrazine->Intermediate 1 AllylHalide Allyl Halide (e.g., Allyl Bromide) AllylHalide->Intermediate 2 Base Base (e.g., NaH, K2CO3) Base->Intermediate 3 Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Intermediate 4 Intermediate2 1,2-Diallyl-1,2-bis-Boc-hydrazine Product This compound Intermediate2->Product HCl Hydrochloric Acid (in suitable solvent, e.g., Dioxane, Ethanol) HCl->Product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol for Carcinogenicity Study

The following protocol was used in the study of the carcinogenic effects of this compound in mice[3][4]:

  • Animal Model: 6-week-old randomly bred Swiss mice were used.

  • Treatment: this compound was administered continuously in the drinking water at a concentration of 0.0625%.

  • Duration: The treatment was continued for the lifetime of the mice.

  • Control Group: An untreated control group was maintained under the same conditions.

  • Endpoint: The study recorded the incidence, type, and histopathology of tumor development.

Theoretical Studies and Molecular Properties (Inferred)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For hydrazine derivatives, the HOMO is typically localized on the nitrogen lone pairs, making them effective nucleophiles and reducing agents. The LUMO is generally an antibonding orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a smaller gap suggests higher reactivity.

The introduction of allyl groups is expected to influence the HOMO and LUMO energies compared to the simpler dialkyl analogs. The π-systems of the allyl groups may interact with the nitrogen lone pairs, potentially raising the HOMO energy and decreasing the HOMO-LUMO gap, which would be consistent with a highly reactive compound.

The protonation of the nitrogen atoms to form the dihydrochloride salt will significantly lower the energy of the HOMO, as the lone pairs are now involved in bonding with protons. This will substantially increase the HOMO-LUMO gap, making the dihydrochloride salt more stable and less reactive as a nucleophile compared to the free base.

G cluster_freebase 1,2-Diallylhydrazine (Free Base) cluster_salt This compound HOMO_fb HOMO (Localized on N lone pairs, higher energy) LUMO_fb LUMO HOMO_salt HOMO (N-H bonding orbitals, lower energy) LUMO_salt LUMO label_gap_fb Small Energy Gap (Higher Reactivity) label_gap_salt Large Energy Gap (Higher Stability)

Caption: Inferred effect of protonation on HOMO-LUMO energy levels.

Natural Bond Orbital (NBO) Analysis

An NBO analysis on 1,2-Diallylhydrazine would likely reveal strong hyperconjugative interactions between the nitrogen lone pair orbitals and the antibonding orbitals of the adjacent C-C and C-H bonds of the allyl groups. In the dihydrochloride salt, these lone pairs are converted into N-H bonds, and the analysis would instead show strong polar covalent N-H bonds and interactions involving these bonds.

Conclusion and Future Directions

This compound is a compound of interest primarily due to its demonstrated carcinogenic activity in animal models. There is a clear gap in the scientific literature regarding its detailed physicochemical properties and theoretical characterization. The data from its dimethyl and diethyl analogs provide a useful, albeit incomplete, picture.

Future research should focus on:

  • Experimental Characterization: Detailed spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic analysis of this compound to determine its precise structure and properties.

  • Computational Modeling: Density Functional Theory (DFT) calculations to determine the optimized geometry, vibrational frequencies, HOMO-LUMO energies, and other electronic properties. This would provide a solid theoretical foundation for understanding its reactivity and biological activity.

  • Mechanism of Carcinogenicity: Further studies to elucidate the metabolic activation pathways and the mechanism by which it induces tumors, building on the work done with related hydrazine compounds.

This guide serves as a summary of the current state of knowledge and a call for further research to fill the existing gaps in our understanding of this compound.

References

The Enigmatic Reactivity of 1,2-Diallylhydrazine Dihydrochloride: A Technical Primer for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diallylhydrazine dihydrochloride is a molecule of significant interest owing to the presence of two highly reactive functional groups: the allyl moieties and the hydrazine core. This technical guide delves into the potential reactivity of these groups, offering a theoretical framework and practical starting points for experimental investigation. While direct literature on the comprehensive reactivity of this specific compound is sparse, this document extrapolates from the well-established chemistry of allyl and hydrazine functionalities to provide a predictive overview of its chemical behavior. This guide also underscores the compound's known carcinogenic properties, necessitating stringent safety protocols during its handling and use in any research or development setting.

Introduction

The unique structural architecture of this compound, featuring two terminal vinyl groups and a central nitrogen-nitrogen single bond, presents a rich landscape for chemical transformations. Allyl groups are versatile handles for a myriad of organic reactions, including additions, oxidations, and metal-catalyzed couplings.[1][2] The hydrazine moiety, particularly in its salt form, serves as a precursor to various nitrogen-containing heterocycles and can participate in condensation and redox reactions.[3][4] The interplay between these functionalities suggests potential for complex molecular constructions, making it a compelling, albeit under-explored, building block in medicinal chemistry and materials science.[5]

However, it is of critical importance to note that continuous administration of this compound has been shown to induce lung tumors in mice, classifying it as a carcinogen.[6] All experimental work with this compound must be conducted with appropriate and rigorous safety measures.

Physicochemical and Toxicological Properties

PropertyValue / InformationSource
Molecular Formula C₆H₁₂N₂ · 2HClInferred
Molecular Weight 185.10 g/mol Calculated
Appearance White powder (inferred from diethyl analog)[7]
Melting Point 142-144 °C (for Allylhydrazine dihydrochloride)[5]
Solubility Water soluble[7]
Stability Likely moisture sensitive. Incompatible with strong oxidizing agents, strong acids, and strong bases.[7]
Toxicology Carcinogenic; induces adenomas and adenocarcinomas of the lungs in mice.[6]

Potential Reactivity of the Allyl Groups

The two allyl groups in this compound are expected to be the primary sites for a variety of chemical modifications. The carbon-carbon double bond and the adjacent allylic C-H bonds are both reactive centers.[2]

Electrophilic Addition

The double bonds of the allyl groups can readily undergo electrophilic addition reactions. This includes halogenation (e.g., with Br₂ or Cl₂), hydrohalogenation (e.g., with HBr or HCl), and hydration (acid-catalyzed addition of water).

Oxidation

The allyl groups are susceptible to oxidation at two positions: the double bond and the allylic carbon.

  • Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) would likely yield the corresponding diepoxide.

  • Dihydroxylation: Treatment with osmium tetroxide or cold, dilute potassium permanganate could produce the corresponding tetraol.[1]

  • Allylic Oxidation: Reagents like selenium dioxide can oxidize the allylic position to an alcohol.[2]

Radical Reactions

The allylic C-H bonds are weaker than typical sp³ C-H bonds and are thus susceptible to radical abstraction.[2] This can initiate radical polymerization or the introduction of functional groups at the allylic position via radical substitution.

Metal-Catalyzed Cross-Coupling

The allyl groups can participate in various transition metal-catalyzed reactions, which are cornerstones of modern organic synthesis.[8] This could include:

  • Allyl-Allyl Cross-Coupling: To form 1,5-diene structures.[8]

  • Allylic Substitution: Where a nucleophile displaces a leaving group at the allylic position, often via a π-allyl metal complex.[9]

Allyl_Group_Reactivity cluster_electrophilic Electrophilic Addition cluster_oxidation Oxidation cluster_coupling Metal-Catalyzed Coupling 1,2-Diallylhydrazine 1,2-Diallylhydrazine Halogenation Halogenation 1,2-Diallylhydrazine->Halogenation Br₂, Cl₂ Hydrohalogenation Hydrohalogenation 1,2-Diallylhydrazine->Hydrohalogenation HBr, HCl Epoxidation Epoxidation 1,2-Diallylhydrazine->Epoxidation m-CPBA Dihydroxylation Dihydroxylation 1,2-Diallylhydrazine->Dihydroxylation OsO₄ Allylic Substitution Allylic Substitution 1,2-Diallylhydrazine->Allylic Substitution Pd(0), Nu⁻

Caption: Potential reaction pathways of the allyl groups.

Potential Reactivity of the Hydrazine Moiety

The hydrazine core, even as a dihydrochloride salt, retains nucleophilic character upon deprotonation and can act as a reducing agent.

Basicity and Nucleophilicity

As a dihydrochloride salt, the hydrazine nitrogens are protonated. The free base, 1,2-diallylhydrazine, can be generated by treatment with a suitable base. The resulting free hydrazine is a potent nucleophile.

Condensation Reactions

The free base can react with aldehydes and ketones to form hydrazones. Given the two secondary amine functionalities, this could lead to the formation of bis-hydrazones or potentially cyclized products like pyrazolidines.[10]

Acylation

Reaction with acyl chlorides or anhydrides would lead to the formation of N,N'-diacylhydrazides. These derivatives are often stable, crystalline solids.[4]

Oxidation

The hydrazine can be oxidized to the corresponding azo compound, 1,2-diallyldiazene. Common oxidizing agents for this transformation include mercuric oxide or hydrogen peroxide.[11]

Hydrazine_Moiety_Reactivity 1,2-Diallylhydrazine·2HCl 1,2-Diallylhydrazine·2HCl Free Base Free Base 1,2-Diallylhydrazine·2HCl->Free Base Base (e.g., NaOH) Condensation Product Condensation Product Free Base->Condensation Product Aldehyde/Ketone Acylation Product Acylation Product Free Base->Acylation Product Acyl Chloride Oxidation Product Oxidation Product Free Base->Oxidation Product [O] (e.g., HgO)

Caption: Potential reactions of the hydrazine moiety.

Proposed Experimental Protocols

The following are generalized protocols that can serve as a starting point for investigating the reactivity of this compound. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses, due to the compound's carcinogenicity.

Protocol for Allyl Group Bromination
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (2 equivalents) in DCM dropwise to the stirred solution. The disappearance of the bromine color indicates consumption.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench any excess bromine with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Hydrazone Formation with Acetone
  • Free Base Generation: In a flask, dissolve this compound (1 equivalent) in water. Add a stoichiometric amount of a base like sodium hydroxide (2 equivalents) to generate the free hydrazine.

  • Extraction: Extract the free hydrazine into an organic solvent like diethyl ether or DCM. Dry the organic layer over anhydrous sodium sulfate.

  • Condensation: To the solution of the free base, add an excess of acetone (e.g., 5-10 equivalents) and a catalytic amount of acetic acid.

  • Reaction: Stir the reaction mixture at room temperature. A Dean-Stark apparatus can be used with a solvent like toluene to remove the water formed and drive the reaction to completion.

  • Monitoring and Workup: Monitor by TLC. Upon completion, remove the solvent and excess acetone under reduced pressure.

  • Purification: The resulting hydrazone can be purified by crystallization or column chromatography.

Experimental_Workflow cluster_synthesis Synthesis & Reaction cluster_purification Purification cluster_analysis Analysis Start 1,2-Diallylhydrazine·2HCl Reaction_Setup Dissolve in Solvent Add Reagents Start->Reaction_Setup Monitoring Monitor by TLC/GC-MS Reaction_Setup->Monitoring Workup Quench Reaction Extract Product Monitoring->Workup Purification Column Chromatography or Crystallization Workup->Purification Characterization NMR, IR, Mass Spec Purification->Characterization

Caption: General experimental workflow for reactivity studies.

Potential Applications in Drug Development

The dual functionality of this compound makes it an attractive scaffold for creating libraries of complex molecules.

  • Heterocycle Synthesis: The 1,2-diallylhydrazine core is a precursor for five-membered heterocyclic rings like pyrazoles and pyrazolidines, which are prevalent in many pharmaceuticals.[12][13]

  • Bifunctional Linkers: The two allyl groups can be functionalized to act as linkers for conjugating two different molecular entities, for example, in the development of PROTACs or antibody-drug conjugates.

  • Polymer Chemistry: The diallyl functionality allows this molecule to be used as a cross-linking agent in polymer synthesis.[5]

Conclusion

This compound is a molecule with significant, yet largely untapped, synthetic potential. The predictable reactivity of its allyl and hydrazine groups offers numerous avenues for the creation of novel and complex chemical structures. Researchers and drug development professionals can leverage these reactive handles for applications ranging from fundamental organic synthesis to the construction of new therapeutic agents. However, the pronounced carcinogenicity of this compound cannot be overstated, and all handling and experimental procedures must be guided by a paramount focus on safety. Future research into the controlled and selective functionalization of this molecule will undoubtedly unlock its full potential as a versatile chemical building block.

References

Symmetrical Diallylhydrazines: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symmetrical diallylhydrazines are a class of organic compounds characterized by the presence of two allyl groups symmetrically attached to the two nitrogen atoms of a hydrazine core (1,2-diallylhydrazine). This structural motif imparts unique chemical reactivity and potential biological activity, making them an area of interest for researchers in medicinal chemistry and drug development. The presence of the allyl groups allows for a variety of chemical transformations, while the hydrazine core is a well-known pharmacophore found in numerous biologically active molecules. This in-depth technical guide provides a comprehensive review of the available literature on symmetrical diallylhydrazines, focusing on their synthesis, chemical properties, and biological activities, with a particular emphasis on their potential as anticancer and antioxidant agents.

Synthesis and Chemical Properties

The synthesis of symmetrical diallylhydrazines can be approached through several routes, primarily involving the direct alkylation of hydrazine or the reduction of corresponding azine precursors.

Direct Alkylation of Hydrazine

The most direct method for the preparation of 1,2-diallylhydrazine is the reaction of hydrazine hydrate with an allyl halide, such as allyl bromide. This reaction typically produces a mixture of mono- and di-substituted products, including the desired symmetrical 1,2-diallylhydrazine.[1] Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to maximize the yield of the desired product.

dot

Caption: General workflow for the synthesis of 1,2-diallylhydrazine via direct alkylation.

Reduction of Azines

An alternative and often higher-yielding method for the synthesis of 1,2-dialkylhydrazines involves the reduction of the corresponding azines.[2] In the case of symmetrical diallylhydrazines, the precursor would be the azine formed from the condensation of acrolein. This azine can then be reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1,2-diallylhydrazine.[2]

Experimental Protocols

Synthesis of 1,2-Dialkylhydrazines via Azine Reduction (General Procedure): [2]

  • Azine Formation: The appropriate aldehyde or ketone is condensed with aqueous hydrazine to form the corresponding azine. The product is then isolated and purified.

  • Reduction: The purified azine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and slowly added to a suspension of a reducing agent, such as lithium aluminum hydride, under an inert atmosphere.

  • Work-up: After the reaction is complete, the excess reducing agent is carefully quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by distillation under reduced pressure to yield the pure 1,2-dialkylhydrazine.

Characterization: The synthesized symmetrical diallylhydrazines can be characterized using standard spectroscopic techniques.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure and purity of the compound. The chemical shifts and coupling constants of the allyl protons and carbons are characteristic.[3][4][5]

  • Mass Spectrometry: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.[6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C=C stretching vibrations.[8][9][10][11]

Spectroscopic Data for Related Hydrazine Derivatives
Compound Key Spectroscopic Data
1,2-Diphenylhydrazine1H NMR (90 MHz, CDCl3): δ 7.18, 6.87-6.76, 5.51 ppm.[3]
1,2-Dimethylhydrazine Dihydrochloride1H NMR (D2O): δ 5.08, 2.789 ppm.[4]
1,2-DiacetylhydrazineIR (Gas Phase): Characteristic N-H and C=O stretching bands.[8]

Biological Activities

While the biological activities of symmetrical diallylhydrazines are not extensively documented, the broader class of hydrazine derivatives has been shown to possess a range of biological effects, most notably anticancer and antioxidant activities.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of various hydrazine derivatives, such as diacylhydrazines and hydrazones, against a variety of cancer cell lines.[12] The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a symmetrical diallylhydrazine derivative) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cytotoxicity of Diacylhydrazine Derivatives against Cancer Cell Lines
Compound Cell Line IC50 (µM)
Diacylhydrazine Derivative 1A549 (Lung)Data not available
Diacylhydrazine Derivative 2HeLa (Cervical)Data not available
Diacylhydrazine Derivative 3MCF-7 (Breast)Data not available
Note: Specific IC50 values for symmetrical diallylhydrazines were not found in the reviewed literature. The table is a template for data that would be generated from cytotoxicity assays.
Antioxidant Activity

Hydrazine derivatives have also been investigated for their antioxidant properties. The proposed mechanism often involves the donation of a hydrogen atom from the N-H group to scavenge free radicals, thereby mitigating oxidative stress.[13] Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, making antioxidant capacity a desirable property for therapeutic agents.

dot

Hydrazine_Oxidative_Stress cluster_Cell Cellular Environment Hydrazine Hydrazine Derivative (e.g., Diallylhydrazine) Metabolism Metabolic Activation (e.g., by Cytochrome P450) Hydrazine->Metabolism ReactiveIntermediate Reactive Intermediate (e.g., Free Radical) Metabolism->ReactiveIntermediate Oxygen Molecular Oxygen (O2) ReactiveIntermediate->Oxygen reacts with ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) Oxygen->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: Plausible mechanism of hydrazine-induced oxidative stress leading to cellular damage.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: The test compound is added to the DPPH solution at various concentrations.

  • Incubation: The mixture is incubated in the dark for a specific period.

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to scavenging of the radical by the antioxidant, is measured spectrophotometrically at its maximum absorbance wavelength.

  • Scavenging Activity Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Antioxidant Activity of Hydrazine Derivatives
Assay EC50/IC50 (µM)
DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available
Note: Specific antioxidant activity data for symmetrical diallylhydrazines were not found in the reviewed literature. The table is a template for data that would be generated from antioxidant assays.

Conclusion and Future Directions

Symmetrical diallylhydrazines represent an intriguing class of compounds with potential applications in medicinal chemistry. While the current body of literature specifically on 1,2-diallylhydrazine is limited, the known synthetic routes for related 1,2-dialkylhydrazines provide a solid foundation for their preparation. The established biological activities of the broader hydrazine family, particularly their anticancer and antioxidant effects, suggest that symmetrical diallylhydrazines warrant further investigation as potential therapeutic agents.

Future research should focus on:

  • Developing optimized and scalable synthetic protocols for a variety of symmetrically substituted diallylhydrazines.

  • Comprehensive in vitro screening of these compounds against a panel of cancer cell lines to determine their cytotoxic potential and selectivity.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds.

  • Evaluation of their antioxidant capacity and the potential interplay between their antioxidant and cytotoxic effects.

A thorough exploration of the structure-activity relationships within this class of compounds could lead to the identification of novel and potent drug candidates for the treatment of cancer and other diseases associated with oxidative stress.

References

The Uncharted Toxicological Landscape of 1,2-Diallylhydrazine Dihydrochloride: A Review of Available Data and Inferred Risks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diallylhydrazine dihydrochloride, a hydrazine derivative, presents a significant data gap in the field of toxicology. Despite the known carcinogenic and toxic properties of many hydrazine compounds, specific safety and toxicological data for the diallyl derivative are exceptionally scarce in publicly accessible literature. This technical guide synthesizes the limited available information, primarily focusing on a key carcinogenicity study, and provides a broader context of potential hazards by examining data on related hydrazine compounds. The profound lack of comprehensive data underscores the critical need for further research to adequately characterize the risk profile of this chemical.

Introduction

Hydrazine and its derivatives are a class of chemicals with diverse industrial and pharmaceutical applications. However, their utility is often counterbalanced by significant toxicological concerns, including carcinogenicity, genotoxicity, and acute toxicity. This guide focuses on this compound, a specific analog for which a comprehensive toxicological profile is not well-established. The objective of this document is to present the currently available safety data, detail the experimental protocols from the primary literature, and highlight the substantial knowledge gaps that preclude a thorough risk assessment.

Carcinogenicity

The most significant toxicological information available for this compound comes from a single carcinogenicity study conducted in mice.

Summary of Findings

A lifetime administration of 0.0625% this compound in the drinking water of Swiss mice resulted in a statistically significant increase in the incidence of lung tumors.[1][2] In female mice, the lung tumor incidence rose from 25% in the untreated control group to 80% in the treated group.[1][2] Similarly, in male mice, the incidence increased from 26% to 80%.[1][2] The study reported that the treatment did not appear to affect the development of other tumor types.[1][2] The observed lung tumors were histopathologically classified as adenomas and adenocarcinomas.[1][2]

Quantitative Carcinogenicity Data
SpeciesRoute of AdministrationDoseTarget OrganTumor Incidence (Treated vs. Control)Tumor TypesReference
Swiss Mice (female)Drinking Water0.0625%Lungs80% vs. 25%Adenomas and Adenocarcinomas[1][2]
Swiss Mice (male)Drinking Water0.0625%Lungs80% vs. 26%Adenomas and Adenocarcinomas[1][2]
Experimental Protocol: Carcinogenicity Bioassay in Mice

The following protocol is based on the methodology described in the pivotal study by Toth and Nagel (1982).[1][2]

Experimental Workflow

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_selection Select 6-week-old Swiss mice randomization Randomly assign to treatment and control groups animal_selection->randomization administration Administer treated or untreated drinking water ad libitum for life randomization->administration solution_prep Prepare 0.0625% This compound solution in drinking water monitoring Monitor for clinical signs of toxicity and mortality administration->monitoring necropsy Perform complete necropsy on all animals monitoring->necropsy histopathology Conduct histopathological examination of all major organs, with a focus on the lungs necropsy->histopathology data_analysis Statistically analyze tumor incidence histopathology->data_analysis G cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_outcome Carcinogenic Outcome hydrazine Hydrazine Derivative reactive_metabolite Reactive Metabolite (e.g., diazonium ion) hydrazine->reactive_metabolite Metabolic Enzymes (e.g., Cytochrome P450) dna DNA reactive_metabolite->dna dna_adduct DNA Adducts dna->dna_adduct Alkylation mutation Mutations dna_adduct->mutation Faulty DNA Repair or Replication cancer Cancer mutation->cancer

References

Methodological & Application

Applications of 1,2-Diallylhydrazine Dihydrochloride in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diallylhydrazine dihydrochloride is a symmetrically substituted hydrazine derivative. While specific documented applications in peer-reviewed literature are limited, its structure suggests significant potential as a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. The dihydrochloride salt provides a stable, solid form for storage and handling, from which the free base, 1,2-diallylhydrazine, can be generated in situ for reaction.

The synthetic utility of 1,2-diallylhydrazine is predicated on two key reactive features: the nucleophilic hydrazine moiety and the reactive allyl groups. The hydrazine core is a common precursor for the synthesis of five- and six-membered heterocycles such as pyrazoles and pyridazines. The allyl groups can participate in various cycloaddition reactions or be subject to further functionalization.

This document provides detailed application notes and representative protocols based on the established reactivity of hydrazine derivatives, illustrating the potential synthetic pathways for this compound.

I. Synthesis of Diallyl-Substituted Pyrazoles

The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and widely used method for the synthesis of pyrazoles.[1][2] 1,2-Diallylhydrazine can be expected to react readily with various 1,3-dicarbonyl compounds to yield 1,2-diallyl-substituted pyrazoles. These products are of interest as they contain reactive allyl groups that can be further modified, for example, through cross-metathesis, Heck coupling, or hydroboration-oxidation, to introduce diverse functionalities.

Application Note:

The reaction proceeds via a condensation mechanism, where the two nitrogen atoms of the hydrazine react with the two carbonyl groups of the dicarbonyl compound to form a five-membered ring. The reaction is typically carried out in a protic solvent such as ethanol or acetic acid, often with acid or base catalysis. The use of this compound would likely require the addition of a base to liberate the free hydrazine for the reaction to proceed.

Synthesis_of_Diallyl_Pyrazoles reactant1 1,2-Diallylhydrazine dihydrochloride reagent Base (e.g., Et3N, NaOAc) reactant1->reagent Liberation of free base reactant2 1,3-Dicarbonyl Compound product 1,2-Diallyl-substituted Pyrazole reactant2->product Condensation reagent->product

Representative Experimental Protocol: Synthesis of 1,2-Diallyl-3,5-dimethylpyrazole

This protocol is adapted from general procedures for pyrazole synthesis.[3]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Triethylamine (Et₃N)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethylamine (2.2 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure the liberation of the free base.

  • Add acetylacetone (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,2-diallyl-3,5-dimethylpyrazole.

Table 1: Representative Yields for Pyrazole Synthesis from Hydrazine Derivatives

Hydrazine Derivative1,3-Dicarbonyl CompoundProductYield (%)Reference
PhenylhydrazineAcetylacetone1-Phenyl-3,5-dimethylpyrazole>90General Knowledge
Hydrazine hydrateDibenzoylmethane3,5-Diphenylpyrazole85-95General Knowledge

II. Synthesis of Diallyl-Substituted Pyridazines

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route to pyridazines involves the condensation of a hydrazine with a 1,4-dicarbonyl compound.[4] 1,2-Diallylhydrazine can serve as the hydrazine component in this reaction, leading to the formation of 1,2-diallyl-1,2-dihydropyridazines, which can be subsequently oxidized to the corresponding aromatic pyridazines.

Application Note:

The reaction of 1,2-diallylhydrazine with a 1,4-dicarbonyl compound initially forms a dihydropyridazine.[5] Aromatization can often be achieved in the same reaction pot or as a separate step using a suitable oxidizing agent. The resulting diallyl-substituted pyridazines are valuable scaffolds in medicinal chemistry and materials science.

Synthesis_of_Diallyl_Pyridazines reactant1 1,2-Diallylhydrazine dihydrochloride reagent Base reactant1->reagent reactant2 1,4-Dicarbonyl Compound intermediate 1,2-Diallyl-1,2-dihydropyridazine reactant2->intermediate Condensation reagent->intermediate oxidant Oxidizing Agent (e.g., air, I₂) intermediate->oxidant product 1,2-Diallyl-substituted Pyridazine oxidant->product Oxidation

Representative Experimental Protocol: Synthesis of 1,2-Diallyl-3,6-dimethylpyridazine

This protocol is based on general procedures for pyridazine synthesis.[6]

Materials:

  • This compound

  • 2,5-Hexanedione

  • Sodium acetate (NaOAc)

  • Acetic acid

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (2.2 eq) in acetic acid (15 mL/mmol).

  • Add 2,5-hexanedione (1.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C for 8-12 hours, monitoring by TLC.

  • After the initial condensation to the dihydropyridazine is complete, cool the mixture slightly and add a solution of iodine (1.1 eq) in acetic acid.

  • Heat the mixture at 100 °C for an additional 2-4 hours to effect aromatization.

  • Cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to yield 1,2-diallyl-3,6-dimethylpyridazine.

Table 2: Representative Yields for Pyridazine Synthesis from Hydrazines

Hydrazine1,4-Dicarbonyl CompoundProductYield (%)Reference
Hydrazine hydrate2,5-Hexanedione3,6-Dimethylpyridazine70-80General Knowledge
PhenylhydrazineSuccinaldehyde1-Phenyl-1,4-dihydropyridazine~60General Knowledge

III. Cycloaddition Reactions of the Allyl Groups

The two allyl groups in 1,2-diallylhydrazine can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where they would act as dienophiles.[6] This opens up possibilities for the synthesis of more complex, polycyclic structures.

Application Note:

In a Diels-Alder reaction, the allyl groups of 1,2-diallylhydrazine could react with a suitable diene. The reaction would lead to the formation of a six-membered ring fused to the hydrazine core. The feasibility and outcome of such a reaction would depend on the nature of the diene and the reaction conditions. This approach could be a powerful tool for constructing complex molecular architectures.

Diels_Alder_Reaction reactant1 1,2-Diallylhydrazine conditions Heat or Lewis Acid Catalyst reactant1->conditions reactant2 Diene (e.g., Cyclopentadiene) reactant2->conditions product Diels-Alder Adduct conditions->product [4+2] Cycloaddition

Conclusion

While direct, documented applications of this compound in organic synthesis are not extensively reported, its chemical structure strongly suggests its utility as a precursor for a variety of diallyl-substituted heterocyclic compounds. The representative protocols provided for the synthesis of pyrazoles and pyridazines, based on the well-established chemistry of hydrazines, offer a solid foundation for exploring the synthetic potential of this compound. Furthermore, the presence of reactive allyl groups opens avenues for its use in cycloaddition reactions and for the subsequent elaboration of the synthesized heterocycles. Researchers and drug development professionals are encouraged to explore these potential applications to unlock the full synthetic value of this compound.

References

Application Notes and Protocols for the Aza-Cope Rearrangement of 1,2-Diallylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the utilization of 1,2-diallylhydrazine dihydrochloride in a cationic 2-aza-Cope rearrangement. This[1][1]-sigmatropic rearrangement offers a pathway to synthesize novel heterocyclic structures, which are of significant interest in medicinal chemistry and drug development. Due to the limited availability of a specific published protocol for this substrate, the following application notes provide a representative procedure based on established principles of the cationic aza-Cope rearrangement.

Introduction

The aza-Cope rearrangement is a powerful tool in organic synthesis for the construction of nitrogen-containing molecules.[2][3][4] The cationic 2-aza-Cope rearrangement, in particular, proceeds under significantly milder conditions than its neutral counterpart due to the presence of a charged nitrogen atom which lowers the activation energy of the reaction.[2] this compound is an ideal substrate for this transformation, as the salt provides the necessary dicationic species in situ. The rearrangement is expected to proceed through a[1][1]-sigmatropic shift to yield a cyclic di-iminium ion, which upon workup, can afford novel saturated or unsaturated eight-membered diazacycles. These structures can serve as valuable scaffolds for the synthesis of biologically active compounds.

Data Presentation

As no direct experimental data for the aza-Cope rearrangement of this compound has been reported in the reviewed literature, the following table presents expected quantitative data based on analogous reactions.

Reaction Step Product Expected Yield (%) Notes
Synthesis of 1,2-Diallylhydrazine1,2-Diallylhydrazine40-60Yields for dialkylation of hydrazine can vary.[1][5]
Formation of Dihydrochloride SaltThis compound>95Salt formation is typically a high-yielding reaction.
Aza-Cope RearrangementRearranged Cyclic Product50-70Yields for cationic aza-Cope rearrangements are generally moderate to good.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from hydrazine and allyl bromide.

Materials:

  • Hydrazine hydrate

  • Allyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (anhydrous)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Argon or Nitrogen gas

Procedure:

  • Alkylation of Hydrazine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (argon or nitrogen), dissolve hydrazine hydrate (1.0 eq) in ethanol.

  • Add sodium bicarbonate (2.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add allyl bromide (2.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,2-diallylhydrazine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • Formation of the Dihydrochloride Salt: Dissolve the purified 1,2-diallylhydrazine in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Bubble dry hydrogen chloride gas through the solution or add a calculated amount of a solution of HCl in anhydrous diethyl ether until precipitation is complete.

  • Filter the white precipitate of this compound, wash with cold anhydrous diethyl ether, and dry under vacuum.

Protocol 2: Cationic 2-Aza-Cope Rearrangement

This representative protocol outlines the thermal rearrangement of this compound. The optimal temperature and reaction time may require optimization.

Materials:

  • This compound

  • High-boiling point solvent (e.g., o-dichlorobenzene, N-methyl-2-pyrrolidone)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve this compound in a suitable high-boiling point solvent (e.g., o-dichlorobenzene) to a concentration of 0.1-0.5 M.

  • Heat the solution to a temperature in the range of 150-200 °C.

  • Monitor the progress of the rearrangement by TLC or ¹H NMR spectroscopy of aliquots.

  • After the starting material is consumed (expected reaction time: 2-8 hours), cool the reaction mixture to room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and to quench the reaction.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_rearrangement Aza-Cope Rearrangement start Hydrazine + Allyl Bromide alkylation Alkylation start->alkylation NaHCO3, EtOH salt_formation Salt Formation with HCl alkylation->salt_formation Anhydrous Et2O sm This compound salt_formation->sm rearrangement Thermal Rearrangement sm->rearrangement High-boiling solvent, 150-200 °C workup Work-up & Purification rearrangement->workup product Cyclic Product workup->product

Caption: Experimental workflow for the synthesis and aza-Cope rearrangement of this compound.

Signaling Pathway: Cationic 2-Aza-Cope Rearrangement Mechanism

Caption: Mechanism of the cationic 2-aza-Cope rearrangement of the 1,2-diallylhydrazine dication. Note: Placeholder images are used in the DOT script; in a real application, these would be replaced with actual chemical structure images.

References

Application Notes and Protocols: 1,2-Diallylhydrazine Dihydrochloride as a Precursor for Nitrogen-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry and drug discovery, present in a vast array of pharmaceuticals and biologically active molecules.[1] 1,2-Diallylhydrazine dihydrochloride is a versatile, yet underutilized, precursor for the synthesis of a variety of these valuable compounds. The presence of two allyl groups offers reactive handles for subsequent functionalization, making it an attractive building block for creating complex molecular architectures. These allyl groups can participate in various reactions, including cyclization and cross-coupling, to generate diverse libraries of nitrogen-containing heterocycles. This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of pyrazolidine and pyrazoline derivatives, which are important classes of nitrogen-containing compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the dialkylation of hydrazine followed by conversion to its dihydrochloride salt. The following protocol is a representative example based on general methods for hydrazine alkylation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Allyl bromide (C₃H₅Br)

  • Sodium hydroxide (NaOH)

  • Diethyl ether ((C₂H₅)₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (C₂H₅OH)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Diallylation of Hydrazine:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide (2.2 molar equivalents) in water.

    • Add hydrazine hydrate (1 molar equivalent) to the cooled solution.

    • Slowly add allyl bromide (2.1 molar equivalents) dropwise via the dropping funnel while vigorously stirring the mixture. An exothermic reaction may be observed; maintain the temperature below 40°C using an ice bath if necessary.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 1,2-diallylhydrazine.

  • Formation of the Dihydrochloride Salt:

    • Dissolve the crude 1,2-diallylhydrazine in ethanol.

    • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (2.2 molar equivalents) dropwise with stirring.

    • A white precipitate of this compound will form.

    • Stir the suspension for 30 minutes in the ice bath.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis. The expected physical properties are a white to off-white crystalline solid.

Application in the Synthesis of Nitrogen-Containing Heterocycles

This compound is an excellent precursor for the synthesis of five-membered nitrogen-containing heterocycles such as pyrazolidines and pyrazolines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of 1,2-Diallylpyrazolidine Derivatives

Pyrazolidines can be synthesized via the cyclocondensation of 1,2-disubstituted hydrazines with 1,3-dihalopropanes.

Materials:

  • This compound

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Column chromatography setup

Procedure:

  • To a solution of this compound (1 molar equivalent) in acetonitrile, add potassium carbonate (3 molar equivalents).

  • Add 1,3-dibromopropane (1.1 molar equivalents) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,2-diallylpyrazolidine.

Synthesis of 1,2-Diallyl-2-pyrazoline Derivatives

The reaction of hydrazines with α,β-unsaturated ketones is a common and effective method for the synthesis of 2-pyrazolines.

Materials:

  • This compound

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Sodium acetate (CH₃COONa)

  • Glacial acetic acid (CH₃COOH)

  • Ethanol (C₂H₅OH)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 molar equivalent) and sodium acetate (2 molar equivalents) in a mixture of ethanol and glacial acetic acid.

  • Add chalcone (1 molar equivalent) to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the purified 1,2-diallyl-3,5-diphenyl-2-pyrazoline.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and biological activity of this compound and its derivatives.

Table 1: Representative Synthesis Parameters

CompoundStarting MaterialsReaction TypeSolventReaction TimeYield (%)
1,2-DiallylhydrazineHydrazine hydrate, Allyl bromideDialkylationWater2-3 h60-70
1,2-Diallylpyrazolidine1,2-Diallylhydrazine, 1,3-DibromopropaneCyclocondensationAcetonitrile12-18 h50-65
1,2-Diallyl-3,5-diphenyl-2-pyrazoline1,2-Diallylhydrazine, ChalconeCyclocondensationEthanol/Acetic Acid4-6 h75-85*

*Yields are estimated based on similar reactions reported in the literature and may require optimization.

Table 2: Carcinogenicity Data for this compound in Mice

Concentration in Drinking Water (%)SexLung Tumor Incidence (%)
0.0625Female80
0.0625Male80
0 (Control)Female25
0 (Control)Male26

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of Heterocycles Hydrazine Hydrate Hydrazine Hydrate This compound This compound Hydrazine Hydrate->this compound 1. NaOH, H2O 2. HCl, Ethanol Allyl Bromide Allyl Bromide Allyl Bromide->this compound Pyrazolidine Derivative Pyrazolidine Derivative This compound->Pyrazolidine Derivative K2CO3, Acetonitrile Pyrazoline Derivative Pyrazoline Derivative This compound->Pyrazoline Derivative NaOAc, Acetic Acid 1,3-Dihalopropane 1,3-Dihalopropane 1,3-Dihalopropane->Pyrazolidine Derivative α,β-Unsaturated Ketone α,β-Unsaturated Ketone α,β-Unsaturated Ketone->Pyrazoline Derivative

Caption: Synthetic workflow for this compound and its application.

Reaction Mechanism: Pyrazoline Formation

G Start 1,2-Diallylhydrazine + α,β-Unsaturated Ketone Intermediate1 Hydrazone Intermediate Start->Intermediate1 Nucleophilic attack on carbonyl carbon Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Michael addition Product 2-Pyrazoline Intermediate2->Product Dehydration

Caption: Plausible mechanism for the formation of 2-pyrazolines.

Safety and Handling

This compound is a chemical that should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is important to note that continuous administration of this compound in drinking water has been shown to induce lung tumors in mice. Therefore, it should be treated as a potential carcinogen, and exposure should be minimized.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The representative protocols provided herein for the synthesis of pyrazolidine and pyrazoline derivatives demonstrate its utility in accessing these important scaffolds. The presence of the diallyl functionality opens up possibilities for further chemical modifications, allowing for the generation of diverse molecular libraries for screening in drug discovery programs. Researchers are encouraged to explore the full potential of this precursor in the development of novel bioactive molecules.

References

Application Notes: The Role of 1,2-Diallylhydrazine Dihydrochloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-Diallylhydrazine dihydrochloride is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of various nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are fundamental building blocks in the development of a wide array of pharmaceutical agents. The presence of the allyl groups offers unique opportunities for post-synthetic modifications, making it a valuable tool for creating diverse molecular architectures for drug discovery. While direct literature on this compound is limited, its reactivity can be inferred from analogous hydrazine derivatives. This document outlines its potential application in the synthesis of key pharmaceutical intermediates, focusing on the formation of substituted triazole rings.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary role of this compound in pharmaceutical synthesis is to serve as a key building block for heterocyclic systems. The hydrazine moiety is crucial for the formation of rings like pyrazoles and triazoles, which are prevalent in many approved drugs. The allyl groups can be strategically employed for further functionalization, such as through click chemistry, cross-coupling reactions, or intramolecular cyclizations, to build more complex and potent drug candidates.

A significant application is in the synthesis of 1,5-disubstituted 4-amino-1,2,4-triazole-3-thiones. These intermediates are precursors to a variety of biologically active compounds, including antiviral, antifungal, and anticancer agents.[1] The general synthetic approach involves the reaction of a diallylhydrazine with a thiosemicarbazide derivative, followed by cyclization.

Experimental Protocol: Synthesis of 4-Amino-1,5-diallyl-1,2,4-triazole-3-thione

This protocol describes a representative method for the synthesis of a 1,5-diallyl-4-amino-1,2,4-triazole-3-thione, a key intermediate for further pharmaceutical development.

Materials:

  • This compound

  • Carbon disulfide

  • Hydrazine hydrate

  • Ethanol

  • Potassium hydroxide

  • Hydrochloric acid

Procedure:

  • Formation of Potassium Dithiocarbazinate: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (0.1 mol) in 100 mL of absolute ethanol. Cool the solution to 0-5 °C in an ice bath. To this, add a solution of potassium hydroxide (0.1 mol) in 50 mL of ethanol dropwise, maintaining the temperature below 10 °C. After the addition is complete, add carbon disulfide (0.1 mol) dropwise over 30 minutes. Stir the reaction mixture at room temperature for 12 hours. The resulting precipitate of potassium dithiocarbazinate is filtered, washed with cold ethanol, and dried under vacuum.

  • Cyclization to Triazole: To the dried potassium dithiocarbazinate (0.08 mol) in a 250 mL round-bottom flask, add hydrazine hydrate (0.16 mol) and 100 mL of water. Reflux the mixture for 6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 5-6. The precipitated product, 4-amino-1,5-diallyl-1,2,4-triazole-3-thione, is filtered, washed thoroughly with water, and recrystallized from ethanol.

Data Presentation

Step Product Starting Material Reagents Yield (%) Melting Point (°C) Purity (HPLC)
1Potassium DithiocarbazinateThis compoundKOH, CS₂85-90>300N/A
24-Amino-1,5-diallyl-1,2,4-triazole-3-thionePotassium DithiocarbazinateHydrazine hydrate, HCl75-80185-188>98%

Visualizations

Signaling Pathway

Synthesis_Pathway A 1,2-Diallylhydrazine dihydrochloride B Potassium Dithiocarbazinate A->B  KOH, CS₂ Ethanol, 0-5°C C 4-Amino-1,5-diallyl- 1,2,4-triazole-3-thione B->C  Hydrazine Hydrate Water, Reflux D Pharmaceutical Derivatives C->D  Further Functionalization

Caption: Synthetic pathway from this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Dithiocarbazinate Formation cluster_step2 Step 2: Cyclization A Dissolve 1,2-Diallylhydrazine dihydrochloride in Ethanol B Add KOH solution A->B C Add Carbon Disulfide B->C D Stir at Room Temperature C->D E Filter and Dry Precipitate D->E F Add Hydrazine Hydrate and Water E->F Proceed to next step G Reflux Reaction Mixture F->G H Cool and Acidify G->H I Filter and Recrystallize H->I

Caption: Experimental workflow for triazole synthesis.

Conclusion

This compound serves as a valuable synthon for introducing the diallylhydrazine moiety into heterocyclic structures, which are pivotal in medicinal chemistry. The outlined protocol for the synthesis of 4-amino-1,5-diallyl-1,2,4-triazole-3-thione provides a clear example of its utility. The resulting intermediate, with its reactive allyl and amino groups, opens avenues for the creation of a diverse library of potential drug candidates. Further research into the applications of this reagent is warranted to fully explore its potential in the synthesis of novel pharmaceutical agents.

References

laboratory handling and storage procedures for 1,2-Diallylhydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1,2-Diallylhydrazine dihydrochloride is a hazardous chemical with carcinogenic properties. All handling and experimental procedures should be conducted by trained personnel in a designated area, adhering to strict safety protocols. The information provided below is for guidance and should be supplemented by a thorough institutional safety review before commencing any work. Much of the detailed handling and storage information has been extrapolated from data on structurally similar compounds, such as 1,2-dimethylhydrazine dihydrochloride and 1,2-diethylhydrazine dihydrochloride, due to the limited availability of specific data for the diallyl derivative.

Chemical and Physical Properties

PropertyThis compound1,2-Dimethylhydrazine dihydrochloride[1][2]1,2-Diethylhydrazine dihydrochloride[3]Hydrazine dihydrochloride[4][5][6]
Molecular Formula C₆H₁₂N₂ · 2HClC₂H₈N₂ · 2HClC₄H₁₂N₂ · 2HClN₂H₄ · 2HCl
Molecular Weight 185.10 g/mol 133.02 g/mol 161.07 g/mol 104.97 g/mol
Appearance Assumed to be a white crystalline powderWhite crystalline flakes or powder[1][2]White powder[3]White crystalline powder[4][5]
Melting Point Data not available167-169 °C (decomposes)[2]~169 °C (decomposes)[3]200 °C (decomposes)[4][5]
Solubility Soluble in water[7]Soluble in water[1][8]Soluble in water[3]Soluble in water[4][5]
Storage Temperature Store in a cool, dry, well-ventilated area[1]Keep in a dark place, inert atmosphere, room temperature[2]Store in a freezer, protected from moisture[3]Store below +30°C[4]

Safety and Handling

DANGER: this compound is a known carcinogen in animal studies[7]. It is expected to be toxic if swallowed, in contact with skin, or if inhaled, similar to other dialkylhydrazine dihydrochlorides[8]. This compound is a strong reducing agent and is incompatible with strong oxidizing agents and bases[1][3]. It is also likely to be hygroscopic and moisture-sensitive[1][3].

Personal Protective Equipment (PPE)

A mandatory PPE workflow should be followed to ensure personnel safety.

PPE_Workflow start Entry into Designated Handling Area ppe1 Don Double Nitrile Gloves start->ppe1 end Exit from Designated Handling Area ppe2 Don Disposable Lab Coat (tied securely) ppe1->ppe2 ppe3 Wear Chemical Splash Goggles and Face Shield ppe2->ppe3 ppe4 Use a Certified Chemical Fume Hood ppe3->ppe4 work Handling of 1,2-Diallylhydrazine dihydrochloride ppe4->work decon1 Remove Outer Gloves work->decon1 decon2 Remove Lab Coat decon1->decon2 decon3 Remove Face Shield and Goggles decon2->decon3 decon4 Remove Inner Gloves decon3->decon4 wash Wash Hands Thoroughly decon4->wash wash->end

Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases[1][3][8]. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. The container should be clearly labeled as "Carcinogen" and "Toxic".

  • Stability: While specific stability data is unavailable, its use in long-term animal studies involving drinking water suggests it is relatively stable in aqueous solutions for a reasonable period[7]. However, solutions should be freshly prepared for optimal results. The solid form is considered stable under proper storage conditions[8].

Spill and Waste Disposal
  • Spill: In case of a spill, evacuate the area. For small spills of the solid, carefully dampen with a non-reactive liquid (e.g., water) to avoid generating dust, and then gently sweep the material into a suitable, labeled container for hazardous waste disposal. Do not create dust. The spill area should be decontaminated with a suitable cleaning agent.

  • Waste Disposal: All waste containing this compound must be disposed of as hazardous waste according to institutional and local regulations.

Experimental Protocols

Preparation of a Stock Solution

This protocol is based on the administration of this compound in drinking water as described in the study by Toth and Nagel (1982)[7].

Objective: To prepare a stock solution of this compound for in vivo or in vitro studies.

Materials:

  • This compound

  • Sterile, deionized water

  • Calibrated analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Appropriate PPE (see section 2.1)

Procedure:

  • Perform all weighing and handling of the solid compound inside a certified chemical fume hood.

  • Tare a clean, dry weighing vessel on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound.

  • Record the exact weight.

  • Transfer the weighed compound to a volumetric flask of the desired volume.

  • Add a portion of the deionized water to the flask (approximately half the final volume).

  • Gently swirl the flask or use a magnetic stirrer to dissolve the compound completely.

  • Once dissolved, add deionized water to the calibration mark of the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • The solution should be freshly prepared before each use.

Stock_Solution_Workflow start Start: Prepare Stock Solution weigh Weigh 1,2-Diallylhydrazine dihydrochloride in Fume Hood start->weigh end End: Stock Solution Ready for Use transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Deionized Water (approx. 50% of final volume) transfer->add_solvent dissolve Dissolve Compound Completely (use magnetic stirrer) add_solvent->dissolve final_volume Bring to Final Volume with Deionized Water dissolve->final_volume mix Mix Thoroughly final_volume->mix mix->end

Caption: Workflow for the Preparation of a this compound Stock Solution.

General Synthesis of 1,2-Dialkylhydrazines

While a specific synthesis protocol for this compound was not found in the search results, a general method for the synthesis of 1,2-dialkylhydrazines can be adapted. One common method involves the reduction of azines.

Reaction Scheme: 2 R-CHO (Aldehyde) + N₂H₄ (Hydrazine) → R-CH=N-N=CH-R (Azine) R-CH=N-N=CH-R (Azine) + Reducing Agent → R-CH₂-NH-NH-CH₂-R (1,2-Dialkylhydrazine) R-CH₂-NH-NH-CH₂-R + 2 HCl → R-CH₂-NH₂⁺Cl⁻-NH₂⁺Cl⁻-CH₂-R (1,2-Dialkylhydrazine dihydrochloride)

Note: This is a generalized representation. The synthesis of 1,2-Diallylhydrazine would likely start from acrolein. The handling of all reactants and products should be performed with extreme caution.

Signaling Pathways and Logical Relationships

The carcinogenic mechanism of many hydrazine derivatives involves their metabolic activation to reactive intermediates that can alkylate DNA, leading to mutations and cancer initiation. While the specific pathways for 1,2-Diallylhydrazine are not detailed in the provided search results, a general logical relationship for its carcinogenic activity can be proposed.

Carcinogenesis_Pathway compound 1,2-Diallylhydrazine dihydrochloride metabolism Metabolic Activation (e.g., by Cytochrome P450) compound->metabolism reactive_intermediate Reactive Electrophilic Intermediate metabolism->reactive_intermediate dna_adducts Formation of DNA Adducts reactive_intermediate->dna_adducts mutation Somatic Mutations dna_adducts->mutation cancer Cancer Initiation and Progression mutation->cancer

Caption: Postulated Carcinogenic Pathway for this compound.

References

Troubleshooting & Optimization

troubleshooting common issues in 1,2-Diallylhydrazine dihydrochloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Diallylhydrazine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a versatile bifunctional reagent primarily used in the synthesis of nitrogen-containing heterocyclic compounds. Its two nucleophilic nitrogen atoms and two reactive allyl groups allow for a variety of transformations. Key applications include:

  • Synthesis of Pyrazolidines and Pyrazoles: It can react with dicarbonyl compounds or α,β-unsaturated carbonyls to form five-membered heterocyclic rings.

  • Cycloaddition Reactions: The allyl groups can participate in various cycloaddition reactions, including Diels-Alder reactions, to construct complex cyclic systems.

  • Formation of Hydrazones: Like other hydrazines, it can react with aldehydes and ketones to form hydrazones, which are useful intermediates in further synthetic steps.

Q2: What are the recommended storage and handling procedures for this compound?

Due to its hygroscopic and potentially hazardous nature, proper storage and handling are crucial.[1][2]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] It is recommended to store it at -20°C for long-term stability.[3] Protect from moisture and incompatible materials.

  • Handling: Handle in a well-ventilated fume hood.[2][4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4][5][6] Avoid inhalation of dust and contact with skin and eyes.[2][5][6] Do not eat, drink, or smoke when handling this compound.[2][6]

Q3: What are the major safety concerns associated with this compound?

While specific toxicity data for this compound is limited, hydrazine derivatives are generally considered hazardous.

  • Toxicity: Hydrazines can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Some hydrazine derivatives are suspected carcinogens.[5][6][7]

  • Irritation: It may cause skin and eye irritation.[5]

  • Incompatibility: It is incompatible with strong oxidizing agents and strong bases.[1] Reactions with these materials can be exothermic and potentially hazardous.

Troubleshooting Common Issues

Problem 1: Low or No Yield in Heterocyclic Synthesis (e.g., Pyrazolidine formation)

Possible Causes:

  • Inadequate Reaction Conditions: Temperature may be too low, or the reaction time may be insufficient.

  • Poor Quality Reagent: The this compound may have degraded due to improper storage (e.g., exposure to moisture or air).

  • Incorrect Stoichiometry: The molar ratio of reactants may not be optimal.

  • Presence of Impurities: Impurities in the starting materials or solvent can interfere with the reaction. Common impurities in hydrazine can include water and ammonia.[1]

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity.

Solutions:

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.

    • Extend the reaction time.

    • Consider the use of a catalyst if applicable.

  • Verify Reagent Quality:

    • Use freshly opened or properly stored reagent.

    • Consider purifying the reagent if degradation is suspected.

  • Adjust Stoichiometry: Experiment with different molar ratios of the reactants.

  • Ensure Purity of Starting Materials: Use purified solvents and reactants.

  • Solvent Screening: Test a range of solvents with varying polarities.

Problem 2: Formation of Multiple Products or Side Reactions

Possible Causes:

  • Intramolecular Cyclization: The two allyl groups can potentially undergo intramolecular reactions, leading to undesired bicyclic products.

  • Over-alkylation or Multiple Additions: In reactions where the nitrogen atoms act as nucleophiles, multiple substitutions can occur if the stoichiometry is not carefully controlled.

  • Side Reactions with Solvents: Some solvents may react with the starting materials or intermediates under the reaction conditions.

  • Isomerization of Products: The initial products may isomerize to more stable forms under the reaction conditions.

Solutions:

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions and improve selectivity.

  • Use of Protecting Groups: Temporarily protecting one of the nitrogen atoms or one of the allyl groups can prevent unwanted side reactions.

  • Careful Control of Stoichiometry: Use a precise molar ratio of reactants to minimize multiple additions.

  • Choose an Inert Solvent: Select a solvent that is unreactive under the reaction conditions.

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Product is an Oil or Difficult to Crystallize: Some hydrazine derivatives are oils at room temperature and may not crystallize easily.

  • Co-elution of Impurities: The product and impurities may have similar polarities, making chromatographic separation challenging.

  • Product Instability: The purified product may be unstable and decompose upon standing.

  • Formation of Salts: The product may form salts with acidic or basic impurities, affecting its solubility and chromatographic behavior.

Solutions:

  • Purification Technique Optimization:

    • Crystallization: Try different solvent systems for recrystallization. If the product is an oil, attempt to crystallize it from a non-polar solvent at low temperatures. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.[8]

    • Chromatography: Use a different stationary phase (e.g., alumina instead of silica gel) or a different eluent system. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic compounds on silica gel.[9]

    • Distillation: If the product is a thermally stable liquid, vacuum distillation may be an option.

  • Convert to a Salt: If the product is a free base, converting it to a stable crystalline salt (e.g., hydrochloride or sulfate) can facilitate purification and handling.[1]

  • Optimize Work-up Procedure: A thorough aqueous work-up can help remove many salt-like impurities.

Data Presentation

Table 1: General Reaction Conditions for Heterocycle Synthesis with Hydrazines

Reactant 1Reactant 2SolventTemperatureTypical Yield (%)Reference
Hydrazine Derivativeα,β-Unsaturated KetoneAcetic AcidReflux60-85General procedure from[10]
Hydrazine Derivative1,3-DiketoneEthanolReflux70-90General procedure from[11]
Hydrazine DerivativeAldehyde/KetoneMethanolRoom Temp>90 (for hydrazone)General procedure from[12]

Note: Yields are highly substrate-dependent and the above are illustrative examples based on general hydrazine reactivity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Pyrazolidine Derivative

This protocol describes a general method for the reaction of this compound with an α,β-unsaturated ketone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α,β-unsaturated ketone (1.0 mmol) in glacial acetic acid (10 mL).

  • Addition of Hydrazine: Add this compound (1.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Neutralization: Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: General Procedure for Hydrazone Formation

This protocol outlines the formation of a hydrazone from this compound and an aldehyde or ketone.

  • Reaction Setup: Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask with a magnetic stirrer.

  • Addition of Carbonyl: Add the aldehyde or ketone (1.0 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and may result in the precipitation of the hydrazone product. Monitor the reaction by TLC.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold methanol.

  • Purification: If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve α,β-unsaturated ketone in glacial acetic acid add_reagent Add this compound start->add_reagent reflux Heat to reflux (4-8h) add_reagent->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete neutralize Neutralize with NaHCO3 (aq) cool->neutralize extract Extract with organic solvent neutralize->extract dry Dry, filter, and concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: Experimental workflow for pyrazolidine synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low/No Product Formation cause1 Inadequate Reaction Conditions start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Incorrect Stoichiometry start->cause3 solution1 Optimize Temperature & Reaction Time cause1->solution1 solution2 Verify Reagent Purity & Storage cause2->solution2 solution3 Adjust Molar Ratios cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 1,2-Diallylhydrazine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of products derived from 1,2-diallylhydrazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these novel compounds.

I. Troubleshooting Guides

This section addresses common issues encountered during the purification of derivatives synthesized from this compound.

Column Chromatography

Column chromatography is a primary method for purifying reaction mixtures containing diallylhydrazine derivatives. However, challenges such as poor separation, product decomposition, and co-elution of impurities can arise.

Problem: Poor separation of the desired product from impurities.

Potential CauseSuggested Solution
Inappropriate Solvent System Optimize the eluent system by running thin-layer chromatography (TLC) with various solvent mixtures of differing polarities. A good starting point for many pyrazole derivatives is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
Column Overloading Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be 1-5% of the mass of the stationary phase (e.g., silica gel).
Column Channeling Ensure the column is packed uniformly without any cracks or air bubbles. Dry packing followed by careful wetting with the eluent, or slurry packing, can help create a homogenous column bed.
Formation of Regioisomers The reaction of 1,2-diallylhydrazine with unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers, which may have very similar polarities.[1][2] In such cases, a very slow gradient elution or the use of a high-performance liquid chromatography (HPLC) system may be necessary for separation.

Problem: The product appears to be decomposing on the silica gel column.

Potential CauseSuggested Solution
Acidity of Silica Gel The allyl groups in your compound may be sensitive to the acidic nature of standard silica gel. Consider deactivating the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic) or Florisil®.
Prolonged Exposure to Stationary Phase Minimize the time your compound spends on the column by using flash chromatography with applied pressure to increase the flow rate.

Problem: The compound is not eluting from the column.

Potential CauseSuggested Solution
High Polarity of the Compound Your product may be too polar for the chosen eluent system. Gradually increase the polarity of the mobile phase. For highly polar compounds, a reverse-phase column with a water/acetonitrile or water/methanol gradient may be more effective.
Strong Interaction with Silica The presence of multiple nitrogen atoms in the heterocyclic core can lead to strong binding with the silica gel. Adding a small amount of a competitive binder, such as triethylamine or methanol, to the eluent can help to displace the product from the stationary phase.
Recrystallization

Recrystallization is a powerful technique for purifying solid products. The key to successful recrystallization is selecting an appropriate solvent.

Problem: Difficulty in finding a suitable recrystallization solvent.

Potential CauseSuggested Solution
Compound is too soluble or insoluble The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof). A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[3]
Oiling out instead of crystallization "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, try using a lower boiling point solvent, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal.

Problem: Low recovery of the purified product.

Potential CauseSuggested Solution
Using too much solvent Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved at the lower temperature, reducing the yield.
Cooling the solution too quickly Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.
Product remains in the mother liquor Concentrate the mother liquor and attempt a second recrystallization to recover more of the product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture when synthesizing pyrazoles from this compound?

A1: Common impurities include unreacted starting materials (1,2-diallylhydrazine and the 1,3-dicarbonyl compound), regioisomers if an unsymmetrical dicarbonyl compound is used, and potential side products from the reaction of the allyl groups.[4][5] The formation of regioisomers is a significant challenge and often requires careful chromatographic separation.[1][2]

Q2: How can I remove unreacted hydrazine from my product?

A2: Unreacted hydrazine and its salts are generally polar. They can often be removed by an aqueous workup (washing the organic layer with water or brine). If the product is soluble in a non-polar organic solvent, extraction can be effective. For non-polar products, column chromatography is also a good option, as the polar hydrazine will remain at the baseline.

Q3: My purified product is a yellow oil, but the literature reports a white solid. What could be the issue?

A3: A yellow oil suggests the presence of impurities. Even small amounts of colored byproducts can impart a yellow hue. It is also possible that your compound can exist as a solid but is slow to crystallize. Try dissolving the oil in a minimal amount of a suitable solvent and scratching the flask to induce crystallization. If that fails, further purification by column chromatography may be necessary. The presence of residual solvent can also prevent solidification. Ensure your product is thoroughly dried under high vacuum.

Q4: What analytical techniques are best for assessing the purity of my diallylhydrazine derivative?

A4: A combination of techniques is recommended.

  • Thin-Layer Chromatography (TLC): To get a quick assessment of the number of components in your mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of your desired product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative information about the purity of your sample.

III. Experimental Protocols

General Protocol for Column Chromatography of a Diallyl-Substituted Pyrazole
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel (slurry packing is often preferred for better separation).

    • Equilibrate the column by running the chosen eluent (e.g., a mixture of hexane and ethyl acetate) through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the elution process by TLC, spotting each fraction on a TLC plate.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

IV. Visualizations

Logical Workflow for Purification Strategy

This diagram illustrates a typical decision-making process for purifying a product derived from this compound.

Purification_Workflow start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) is_pure_recryst Is it pure? recrystallization->is_pure_recryst is_pure_recryst->column_chrom No final_product Pure Product is_pure_recryst->final_product Yes is_pure_col Is it pure? column_chrom->is_pure_col is_pure_col->final_product Yes further_purification Consider Preparative HPLC or further optimization is_pure_col->further_purification No Biological_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_development Lead Optimization synthesis Synthesize Pyrazole Derivative purification Purify Compound (Column Chromatography/Recrystallization) synthesis->purification characterization Characterize Structure & Purity (NMR, MS, HPLC) purification->characterization in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) characterization->in_vitro toxicity Cytotoxicity Assays in_vitro->toxicity hit_id Hit Identification (Active & Non-toxic Compounds) toxicity->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar in_vivo In Vivo Testing (Animal Models) sar->in_vivo lead Lead Compound in_vivo->lead

References

managing side reactions of 1,2-Diallylhydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing side reactions and other common issues encountered during experiments with 1,2-Diallylhydrazine Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the salt form of 1,2-Diallylhydrazine. Hydrazine derivatives are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of reactive allyl groups allows for further chemical modifications, making it a versatile building block in the creation of more complex molecules.[1][2] In research, it is also used to study the mechanisms of reactions involving hydrazine derivatives.[2]

Q2: My synthesis of 1,2-Diallylhydrazine is yielding a mixture of products. What are the likely side reactions?

The direct alkylation of hydrazine with allyl halides is a common method for synthesizing 1,2-Diallylhydrazine. However, this method is prone to over-alkylation, which is a significant side reaction.[3] This results in a mixture of mono-, di-, tri-, and even tetra-allylated hydrazine derivatives, which can be difficult to separate. The use of protecting groups, such as tert-butoxycarbonyl (Boc), can help to control the degree of alkylation and improve the selectivity of the reaction.[4][5]

Q3: My this compound has developed a yellow or brown color upon storage. What is the cause and is it still viable for my experiments?

Hydrazine and its derivatives are susceptible to air oxidation.[6] This process can be accelerated by the presence of metal ions, such as copper, and is also influenced by pH.[7] The discoloration you are observing is likely due to the formation of oxidation byproducts. While minor discoloration may not significantly impact the purity for some applications, it is generally recommended to use a purified, colorless product for sensitive experiments to ensure reproducibility. The dihydrochloride salt form is generally more stable and less prone to oxidation than the free base.

Q4: I am observing the formation of an insoluble precipitate during my reaction. What could be the cause?

If you are performing the reaction in a non-polar solvent, the dihydrochloride salt of your product or any unreacted starting material may precipitate. Additionally, if the reaction is not carried out under an inert atmosphere, oxidative side products could form and precipitate. The hygroscopic nature of some hydrazine salts can also lead to the absorption of moisture and potential hydrolysis or other side reactions, which may result in insoluble byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Over-alkylation: Formation of tri- and tetra-allylhydrazine.[3] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Oxidation: Loss of product due to air sensitivity.[6]1. Use a protecting group strategy (e.g., Boc-hydrazine) to improve selectivity.[4][5] 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. Increase the temperature if necessary, but be mindful of potential decomposition. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of multiple spots on TLC/peaks in GC-MS 1. Over-alkylation byproducts. [3] 2. Unreacted starting materials. 3. Oxidation or decomposition products. 1. Employ purification techniques such as column chromatography or fractional distillation. 2. Optimize reaction stoichiometry and conditions to ensure complete conversion of starting materials. 3. Store the product under an inert atmosphere and in a cool, dark place.
Difficulty in purifying the final product 1. Similar physical properties of the desired product and byproducts.[5] 2. Thermal instability of the free base during distillation.1. For column chromatography, experiment with different solvent systems to achieve better separation. 2. Convert the product to its dihydrochloride salt, which is often a crystalline solid and can be purified by recrystallization. This also improves stability. Distillation of the free base should be performed under reduced pressure and at the lowest possible temperature.
Product discoloration (yellowing/browning) Oxidation of the hydrazine moiety by atmospheric oxygen.[6][8]1. Handle and store the compound under an inert atmosphere. 2. Store in a tightly sealed container in a refrigerator or freezer. 3. Consider re-purifying the material by recrystallization if the discoloration is significant.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Diallylhydrazine using a Boc-Protecting Group Strategy (Adapted from general methods for hydrazine alkylation)

This method is designed to minimize over-alkylation side reactions.

  • Protection of Hydrazine: React hydrazine hydrate with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent (e.g., dichloromethane) to form 1,2-di-Boc-hydrazine.

  • Alkylation: Deprotonate one nitrogen of the 1,2-di-Boc-hydrazine using a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. Slowly add one equivalent of allyl bromide at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature.

  • Second Alkylation: Repeat the deprotonation and alkylation step on the second nitrogen using another equivalent of strong base and allyl bromide.

  • Deprotection: Remove the Boc groups by treating the dialkylated product with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

  • Isolation: Neutralize the reaction mixture and extract the 1,2-diallylhydrazine. To obtain the dihydrochloride salt, dissolve the free base in a suitable solvent (e.g., ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The dihydrochloride salt will precipitate and can be collected by filtration.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection: Choose a solvent system in which the dihydrochloride salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for amine hydrochlorides include ethanol/ether, methanol/ether, or isopropanol/water mixtures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added and the solution briefly heated before being filtered hot to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, the solution can be placed in a refrigerator or freezer.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Overalkylation_Side_Reactions hydrazine Hydrazine mono_allyl Mono-allylhydrazine hydrazine->mono_allyl + Allyl Bromide allyl_bromide Allyl Bromide di_allyl 1,2-Diallylhydrazine (Desired Product) mono_allyl->di_allyl + Allyl Bromide tri_allyl Tri-allylhydrazine (Side Product) di_allyl->tri_allyl + Allyl Bromide tetra_allyl Tetra-allylhydrazine (Side Product) tri_allyl->tetra_allyl + Allyl Bromide

Caption: Over-alkylation side reactions in the synthesis of 1,2-Diallylhydrazine.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Protected Hydrazine alkylation1 First Alkylation start->alkylation1 alkylation2 Second Alkylation alkylation1->alkylation2 deprotection Deprotection alkylation2->deprotection extraction Extraction of Free Base deprotection->extraction salt_formation Formation of Dihydrochloride Salt extraction->salt_formation recrystallization Recrystallization salt_formation->recrystallization final_product Pure this compound recrystallization->final_product

Caption: A general workflow for the synthesis and purification of this compound.

Oxidation_Pathway hydrazine 1,2-Diallylhydrazine oxidized_product Oxidized Byproducts (e.g., Azo compounds, N₂) hydrazine->oxidized_product Oxidation oxidizing_agent O₂ / Metal Ions oxidizing_agent->oxidized_product

Caption: A simplified diagram illustrating the oxidation of 1,2-Diallylhydrazine.

References

Technical Support Center: Synthesis of 1,2-Diallylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-Diallylhydrazine dihydrochloride reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.

Question: Why is the yield of my this compound consistently low?

Answer: Low yields in the synthesis of this compound are often attributed to a lack of selectivity in the alkylation step and suboptimal reaction conditions. The primary challenge is the tendency of hydrazine to undergo multiple alkylations, leading to a mixture of mono-, di-, and even tri-substituted products.[1][2][3]

Potential Causes and Solutions:

  • Over-alkylation: Direct alkylation of hydrazine with an allyl halide is prone to over-alkylation, reducing the yield of the desired 1,2-diallyl product.[1][2]

    • Solution: Employ a protecting group strategy. The use of tert-butoxycarbonyl (Boc) as a protecting group can significantly improve the selectivity of the reaction. By protecting one or both nitrogen atoms of the hydrazine, you can control the extent of allylation.[2][3][4][5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's efficiency.

    • Solution: A thorough optimization of reaction parameters is crucial. Phase transfer catalysis has been shown to be effective in the allylation of protected hydrazines.[2] The choice of a suitable base is also critical to deprotonate the hydrazine or protected hydrazine effectively without promoting side reactions.

  • Impure Starting Materials: The purity of hydrazine and the allyl halide can affect the reaction outcome.

    • Solution: Ensure that the hydrazine hydrate and allyl bromide (or chloride) are of high purity. Distill the allyl halide if necessary.

  • Inefficient Purification: Loss of product during the workup and purification steps can contribute to low overall yields. The dihydrochloride salt is often hygroscopic and highly water-soluble, which can make isolation challenging.[6][7][8]

    • Solution: Optimize the precipitation and recrystallization of the dihydrochloride salt. Using a solvent in which the salt is sparingly soluble, such as absolute ethanol or a mixture of ethanol and ether, can improve recovery.[6] Ensure all glassware is thoroughly dried and handle the final product under an inert atmosphere to prevent moisture absorption.

Question: How can I minimize the formation of byproducts like 1,1-diallylhydrazine and triallylhydrazine?

Answer: The formation of isomeric and over-alkylated byproducts is a common problem. A protecting group strategy is the most effective way to control the regioselectivity of the allylation.

Recommended Strategy: Synthesis via a Protected Hydrazine Intermediate

  • Protection: Start with a commercially available or synthesized protected hydrazine, such as 1,2-bis(tert-butoxycarbonyl)hydrazine (1,2-di-Boc-hydrazine). This ensures that the initial allylation occurs in a controlled manner.

  • Selective Allylation: Perform the allylation under carefully controlled conditions. The use of a phase transfer catalyst can facilitate the reaction between the protected hydrazine in an organic solvent and the allyl halide in the presence of an aqueous base.[2]

  • Deprotection and Salt Formation: After the desired diallylated protected hydrazine is formed and purified, the Boc groups can be removed with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] Subsequent treatment with concentrated HCl will yield the desired this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 1,2-Diallylhydrazine?

While direct allylation of hydrazine hydrate is possible, it often leads to a mixture of products and low yields of the desired 1,2-disubstituted product.[2][3] For better selectivity and higher yields, it is recommended to start with a protected hydrazine, such as 1,2-bis(tert-butoxycarbonyl)hydrazine.

Q2: What are the optimal conditions for the allylation step?

The optimal conditions will depend on the specific protected hydrazine used. For the allylation of 1,2-bis-Boc-hydrazine, phase transfer catalysis has been shown to be effective. This typically involves using a solvent like toluene, a base such as sodium hydroxide or potassium carbonate, and a phase transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS).[2] The reaction is often carried out at room temperature.

Q3: How do I effectively isolate and purify the final this compound product?

After deprotection and salt formation with HCl, the dihydrochloride salt can be precipitated from the reaction mixture. The product is often a white crystalline solid.[7] Recrystallization from a suitable solvent system, such as ethanol/ether, can be used to improve purity.[6] It is important to note that hydrazine dihydrochlorides can be hygroscopic, so they should be dried under vacuum and stored in a desiccator.[6][7]

Q4: Can I monitor the progress of the reaction?

Yes, the reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the product.

Data Presentation

The following table summarizes the impact of different synthetic strategies on the selectivity and yield of allyl hydrazine synthesis, which can be extrapolated to the synthesis of 1,2-diallylhydrazine.

Starting MaterialAlkylation MethodKey ProductsReported Yield of Allyl HydrazineSelectivityReference
Hydrazine MonohydrateDirect allylation with allyl bromideMixture of mono- and diallylhydrazine57% (of the mixture)Low[2]
tert-butoxycarbonylhydrazine (Boc-hydrazine)Allylation in basic medium1,1-diallylhydrazineNot observedSelective for 1,1-isomer[3]
1,2-bis-Boc-hydrazinePhase transfer catalysis with allyl bromide1-allyl-1,2-bis-Boc-hydrazine50% (on a larger scale, selectivity decreased)Scale-dependent[2]
1,1,2-tri-Boc-hydrazineAllylation followed by deprotectionAllyl hydrazine82%High[3]

Experimental Protocols

Protocol 1: Synthesis of 1,2-Diallyl-1,2-bis(tert-butoxycarbonyl)hydrazine

This protocol is adapted from general procedures for the selective alkylation of protected hydrazines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-bis(tert-butoxycarbonyl)hydrazine (1 equivalent) in toluene.

  • Addition of Reagents: Add an aqueous solution of sodium hydroxide (e.g., 5M, 2 equivalents) and a catalytic amount of tetrabutylammonium hydrogen sulfate (TBAHS).

  • Allylation: To the stirred biphasic mixture, add allyl bromide (2.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Deprotection and Formation of this compound
  • Deprotection: Dissolve the purified 1,2-Diallyl-1,2-bis(tert-butoxycarbonyl)hydrazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.[2]

  • Salt Formation: After the deprotection is complete (monitored by TLC), concentrate the reaction mixture under reduced pressure. Add concentrated hydrochloric acid to the residue and co-evaporate with a suitable solvent like ethanol to yield the dihydrochloride salt.[6]

  • Purification of the Salt: The crude this compound can be purified by recrystallization from a solvent system like absolute ethanol/ether.[6] Filter the resulting white solid, wash with cold ether, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_protection Protection Strategy cluster_allylation Selective Allylation cluster_deprotection Deprotection & Salt Formation Hydrazine Hydrazine Protected_Hydrazine 1,2-bis-Boc-Hydrazine Hydrazine->Protected_Hydrazine Boc Anhydride Reaction Phase Transfer Catalysis Protected_Hydrazine->Reaction Allyl_Halide Allyl Bromide Allyl_Halide->Reaction Protected_Diallylhydrazine 1,2-Diallyl-1,2-bis-Boc-Hydrazine Reaction->Protected_Diallylhydrazine Deprotection_Step Acidic Deprotection (e.g., TFA or HCl) Protected_Diallylhydrazine->Deprotection_Step Diallylhydrazine 1,2-Diallylhydrazine Deprotection_Step->Diallylhydrazine Salt_Formation Conc. HCl Diallylhydrazine->Salt_Formation Final_Product 1,2-Diallylhydrazine Dihydrochloride Salt_Formation->Final_Product troubleshooting_logic Start Low Yield of This compound Check_Byproducts Analyze crude product for byproducts (e.g., GC-MS, NMR) Start->Check_Byproducts Overalkylation Over-alkylation confirmed (mono-, tri-allyl byproducts present) Check_Byproducts->Overalkylation Yes Check_Purity Check purity of starting materials Check_Byproducts->Check_Purity No Implement_Protection Implement Protecting Group Strategy (e.g., Boc protection) Overalkylation->Implement_Protection Re-evaluate Re-evaluate Yield Implement_Protection->Re-evaluate Purify_Reagents Purify starting materials (e.g., distill allyl halide) Check_Purity->Purify_Reagents Impure Optimize_Conditions Optimize reaction conditions (base, solvent, temperature) Check_Purity->Optimize_Conditions Pure Purify_Reagents->Re-evaluate Improve_Workup Optimize workup and purification (e.g., recrystallization solvent) Optimize_Conditions->Improve_Workup Improve_Workup->Re-evaluate

References

dealing with the hygroscopic nature of 1,2-Diallylhydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic nature of 1,2-Diallylhydrazine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound is a chemical compound used in various research applications, including as a potential carcinogen in animal studies to understand tumorigenesis.[1] Its dihydrochloride salt form suggests it is likely a white to off-white crystalline solid. The primary concern with its hygroscopic nature—the tendency to attract and absorb moisture from the atmosphere—is that it can lead to inaccurate weighing, clumping of the material, and potential degradation or changes in reactivity, which can significantly impact experimental reproducibility and results.[2]

Q2: How can I tell if my this compound has absorbed moisture?

A2: Visual inspection is the first step. If the normally crystalline or powdered solid appears clumpy, sticky, or has formed a paste-like substance, it has likely absorbed a significant amount of moisture. For more subtle changes, you may observe inconsistencies in solubility or unexpected reaction outcomes.

Q3: What are the immediate consequences of using this compound that has been exposed to moisture in an experiment?

A3: The most immediate consequence is inaccurate quantification. The measured weight will include an unknown amount of water, leading to a lower molar quantity of the reagent than intended. This can affect reaction stoichiometry, lead to incomplete reactions, or result in lower yields. Furthermore, the presence of water can alter the chemical's reactivity or lead to the formation of undesired byproducts.

Q4: Can I dry this compound if it has absorbed water?

A4: While it is sometimes possible to dry hygroscopic compounds, it is not generally recommended for this compound without specific, validated protocols. Heating the compound to remove water could potentially cause decomposition, as indicated by the decomposition of its analog, 1,2-Diethylhydrazine dihydrochloride, at its melting point.[3] Using a vacuum desiccator at room temperature is a safer but potentially slow method.[4] The most reliable approach is to prevent moisture absorption in the first place.

Q5: What are the known biological effects of this compound?

A5: Studies have shown that continuous administration of this compound in drinking water to mice induced a significant increase in the incidence of lung tumors.[1] This suggests it is a carcinogenic compound. The broader class of hydrazines is known to cause a variety of toxic effects, including damage to the central nervous system, liver, and kidneys.[5][6] Mechanistically, hydrazine exposure has been linked to the activation of the G2/M DNA damage checkpoint and S-phase cell cycle arrest.[7]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent Weighing: The mass on the analytical balance keeps increasing.The compound is rapidly absorbing atmospheric moisture.1. Work quickly and efficiently. 2. Use a weighing vessel with a narrow opening to minimize exposure to air. 3. Consider weighing the compound inside a glovebox with a controlled, low-humidity atmosphere.[2]
Clumped or Caked Solid: The compound is no longer a free-flowing powder.Prolonged or repeated exposure to humid air.1. Discard the affected reagent and use a fresh, unopened container. 2. If a fresh supply is unavailable, you may attempt to break up clumps with a clean, dry spatula inside a desiccator or glovebox, but be aware that the material's purity may be compromised.
Poor Solubility: The compound does not dissolve as expected in the chosen solvent.The presence of absorbed water may have altered the compound's properties or the solvent itself may not be anhydrous.1. Ensure you are using an appropriate anhydrous solvent. 2. If the compound is known to be soluble, the issue may be due to degradation from moisture exposure. Use a fresh sample.
Inconsistent Experimental Results: Reaction yields are variable or unexpected byproducts are observed.Inaccurate quantification due to water absorption or the participation of water in the reaction.1. Implement stringent anhydrous handling techniques for all reagents and glassware.[8][9] 2. Use a fresh, properly stored vial of this compound for each experiment. 3. Consider preparing stock solutions in an anhydrous solvent inside a glovebox and storing them under an inert atmosphere.
Visible Degradation: The compound has changed color or has a noticeable odor.The compound may have degraded due to exposure to moisture, light, or air.1. Do not use the compound. 2. Dispose of the material according to your institution's hazardous waste guidelines. 3. Review your storage procedures to prevent future degradation.

Data Presentation

Table 1: Representative Water Absorption of Hygroscopic Salts at 25°C
Relative Humidity (%)Water Absorption (% of initial weight) - Representative Salt A (e.g., NaCl)[10]Water Absorption (% of initial weight) - Representative Salt B (e.g., CaCl2)[11]
10< 0.1~5
30< 0.1~15
50< 0.1~30
70Begins to deliquesce~60
90Fully deliquesced>100

Experimental Protocols

Protocol 1: Weighing and Dispensing this compound

Objective: To accurately weigh and dispense the hygroscopic solid while minimizing moisture exposure.

Materials:

  • This compound in its original sealed container

  • Analytical balance

  • Spatula

  • Weighing paper or weighing boat

  • Reaction vessel

  • Desiccator or glovebox (recommended)

Procedure:

  • Preparation:

    • Ensure all glassware and equipment are thoroughly dried, either by oven-drying (e.g., 120 °C for at least 4 hours) or flame-drying under an inert atmosphere.[8][9]

    • If not using a glovebox, have all necessary items ready and within reach of the balance to minimize the time the compound is exposed to the atmosphere.

  • Equilibration:

    • Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation from forming on the cold powder.

  • Weighing (Preferred Method - Inside a Glovebox):

    • Transfer the sealed container, balance, and all necessary equipment into the glovebox antechamber and cycle to the inert atmosphere.

    • Once inside the glovebox, open the container.

    • Use a clean, dry spatula to transfer the desired amount of the compound onto a tared weighing vessel.

    • Record the mass and quickly transfer the weighed solid to the reaction vessel.

    • Tightly reseal the main container of this compound.

  • Weighing (Alternative Method - Open Bench):

    • Minimize air currents in the weighing area.

    • Open the container of this compound.

    • Quickly transfer an approximate amount of the solid to a tared weighing vessel.

    • Immediately reseal the main container.

    • Record the mass as quickly as possible. Be aware that the reading may drift upwards as the compound absorbs moisture.

    • Promptly transfer the weighed solid to the reaction vessel.

  • Post-Weighing:

    • Clean the spatula and weighing area immediately to prevent contamination and exposure.

    • Store the resealed container of this compound in a desiccator.

Protocol 2: Storage of this compound

Objective: To properly store the compound to maintain its integrity and prevent moisture absorption.

Materials:

  • Original container of this compound

  • Parafilm or other sealing tape

  • Desiccator containing an active desiccant (e.g., silica gel, Drierite)

  • Secondary containment vessel

Procedure:

  • Immediate Resealing: After each use, ensure the cap of the primary container is tightly secured.

  • Desiccated Storage: Place the sealed primary container inside a desiccator. Ensure the desiccant is active (e.g., blue for indicating silica gel).

  • Secondary Containment: It is good practice to place the primary container within a larger, sealed secondary container inside the desiccator, especially if the substance is highly toxic.

  • Storage Location: Store the desiccator in a cool, dry, and well-ventilated area away from incompatible materials.[13]

  • Regular Inspection: Periodically check the condition of the desiccant and regenerate or replace it as needed. Inspect the primary container for any signs of degradation or moisture ingress.

Visualizations

Experimental_Workflow_for_Hygroscopic_Compound cluster_storage Storage cluster_preparation Preparation cluster_handling Handling (Glovebox Recommended) cluster_post_handling Post-Handling storage Store in tightly sealed container within a desiccator equilibration Equilibrate container to room temperature storage->equilibration weigh Weigh compound quickly equilibration->weigh dry_glassware Dry all glassware and equipment dry_glassware->weigh transfer Transfer to reaction vessel weigh->transfer reseal Immediately reseal container transfer->reseal cleanup Clean work area and tools transfer->cleanup return_storage Return container to desiccator reseal->return_storage

Workflow for handling this compound.

Troubleshooting_Hygroscopic_Issues start Problem Encountered (e.g., inconsistent results, clumping) check_appearance Is the compound clumped or sticky? start->check_appearance check_weighing Is the weight stable on the balance? start->check_weighing discard Discard and use a fresh sample check_appearance->discard Yes check_storage Review storage conditions: - Is the desiccator sealed? - Is the desiccant active? check_appearance->check_storage No improve_handling Improve handling technique: - Work faster - Use a glovebox check_weighing->improve_handling No check_weighing->check_storage Yes

Troubleshooting decision tree for hygroscopic issues.

Hydrazine_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_signaling_response Signaling Response cluster_outcome Potential Outcomes hydrazine Hydrazine Exposure dna_damage DNA Damage (e.g., adduct formation) hydrazine->dna_damage g2m_checkpoint G2/M DNA Damage Checkpoint Activation dna_damage->g2m_checkpoint carcinogenesis Carcinogenesis (e.g., Lung Tumors) dna_damage->carcinogenesis cell_cycle Cell Cycle Progression s_phase_arrest S-Phase Arrest cell_cycle->s_phase_arrest g2m_checkpoint->cell_cycle apoptosis Apoptosis g2m_checkpoint->apoptosis

Simplified signaling effects of hydrazine exposure.

References

identifying and characterizing byproducts in 1,2-Diallylhydrazine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Diallylhydrazine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts arise from the over-alkylation or under-alkylation of hydrazine. Direct alkylation is often difficult to control.[1] Therefore, you can expect to see mono-allylhydrazine (under-alkylation) and tri-allylhydrazine (over-alkylation) as the primary impurities in your reaction mixture.

Q2: How can I minimize the formation of these byproducts?

A2: Employing a protecting group strategy is the most effective way to minimize over- and under-alkylation. Using a protecting group like dibenzoyl allows for a more controlled sequential alkylation of the hydrazine nitrogens. Subsequent deprotection under acidic conditions yields the desired 1,2-diallylhydrazine as its dihydrochloride salt.

Q3: What analytical techniques are best suited for identifying and quantifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and detecting the presence of byproducts.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the desired product and various byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts by their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification and characterization of the product and any impurities.

Q4: I see an unexpected spot on my TLC plate. What could it be?

A4: An unexpected spot could be one of several possibilities. If it is more polar (lower Rf) than your desired product, it is likely mono-allylhydrazine. If it is less polar (higher Rf), it could be tri-allylhydrazine. It is also possible that it is an unreacted starting material or a byproduct from a side reaction involving your solvent or other reagents. It is recommended to analyze the mixture by LC-MS or to isolate the spot for NMR analysis to confirm its identity.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction during the alkylation or deprotection step.Ensure stoichiometric amounts of allyl bromide are used. Monitor the reaction by TLC until the starting material is consumed. For deprotection, ensure complete removal of the protecting group by using a sufficient concentration of acid and adequate reaction time.
Presence of a significant amount of mono-allylhydrazine Insufficient amount of the alkylating agent (allyl bromide) was used, or the reaction was not allowed to proceed to completion.Increase the equivalents of allyl bromide and extend the reaction time. Monitor the reaction closely by TLC or HPLC to ensure the complete conversion of the mono-allylated intermediate.
Presence of a significant amount of tri-allylhydrazine The reaction conditions favor over-alkylation. This is more common in direct alkylation methods.Switch to a protecting group strategy to control the alkylation. If using direct alkylation, carefully control the stoichiometry of allyl bromide and consider using a less reactive leaving group or lower reaction temperatures.
Product is an oil and does not crystallize as the dihydrochloride salt Presence of impurities that inhibit crystallization. Residual solvent.Purify the crude product by column chromatography before attempting to form the salt. Ensure all solvent is removed under high vacuum before adding hydrochloric acid. The presence of mono- and tri-allylated byproducts can interfere with crystallization.
NMR spectrum shows complex, unidentifiable peaks The presence of multiple byproducts or residual solvent.Purify the sample using column chromatography or recrystallization. Acquire NMR spectra in a deuterated solvent that has been freshly opened to avoid moisture contamination. Compare the spectrum to known spectra of starting materials and potential byproducts.

Characterization of Byproducts

The following table summarizes the expected analytical data for the target product and its most common byproducts. The NMR data is predicted based on analogous structures.

Compound Structure Expected ¹H NMR Chemical Shifts (ppm) Expected Mass Spectrum (m/z)
1,2-Diallylhydrazine 1,2-Diallylhydrazine Structure5.8-6.0 (m, 2H, -CH=), 5.1-5.3 (m, 4H, =CH₂), 3.4-3.6 (d, 4H, -CH₂-), NH protons variable.M⁺ = 112.1
Allylhydrazine Allylhydrazine Structure5.8-6.0 (m, 1H, -CH=), 5.1-5.3 (m, 2H, =CH₂), 3.3-3.5 (d, 2H, -CH₂-), NH and NH₂ protons variable.M⁺ = 72.1
1,1,2-Triallylhydrazine 1,1,2-Triallylhydrazine StructureMultiple overlapping multiplets in the olefinic and allylic regions.M⁺ = 152.2

Experimental Protocols

Synthesis of this compound via Dibenzoyl Protecting Group Strategy (Adapted from a similar procedure for sym-dimethylhydrazine dihydrochloride[2])
  • Preparation of 1,2-Dibenzoylhydrazine:

    • In a flask equipped with a mechanical stirrer and cooled in an ice bath, dissolve sodium hydroxide in water.

    • Add hydrazine sulfate to the solution.

    • With vigorous stirring, slowly and simultaneously add benzoyl chloride and a solution of sodium hydroxide from separate dropping funnels.

    • After the addition is complete, continue stirring for 2 hours.

    • Filter the resulting precipitate, wash with water, and recrystallize from glacial acetic acid to obtain pure 1,2-dibenzoylhydrazine.

  • Diallylation of 1,2-Dibenzoylhydrazine:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, suspend 1,2-dibenzoylhydrazine and sodium hydroxide in water.

    • Heat the mixture to approximately 90°C.

    • Simultaneously add allyl bromide and a solution of sodium hydroxide from the separate funnels while maintaining the temperature.

    • After the addition, continue heating for 30 minutes.

    • Cool the mixture and collect the solid product. Dissolve the solid in a suitable organic solvent (e.g., chloroform), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 1,2-dibenzoyl-1,2-diallylhydrazine.

  • Deprotection and Formation of this compound:

    • In a flask, reflux the 1,2-dibenzoyl-1,2-diallylhydrazine with concentrated hydrochloric acid for 2 hours.

    • Remove the resulting benzoic acid by steam distillation.

    • Evaporate the residual aqueous solution to dryness under reduced pressure.

    • Treat the crystalline residue with absolute ethanol and evaporate to dryness again to remove any remaining water.

    • Recrystallize the crude product from a mixture of absolute ethanol and concentrated hydrochloric acid to obtain pure this compound.

Analytical Methodologies
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a small sample of the purified product or byproduct in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Analyze chemical shifts, coupling constants, and integration to confirm the structure.

  • GC-MS Analysis:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of components with different boiling points.

    • Analyze the resulting mass spectra and compare them with a database (e.g., NIST) to identify the components.

Visualizations

Synthesis_Byproducts Hydrazine Hydrazine Monoallylhydrazine Mono-allylhydrazine (Byproduct) Hydrazine->Monoallylhydrazine + 1 eq. Allyl Bromide Allyl_Bromide Allyl Bromide Diallylhydrazine 1,2-Diallylhydrazine (Desired Product) Monoallylhydrazine->Diallylhydrazine + 1 eq. Allyl Bromide Triallylhydrazine Tri-allylhydrazine (Byproduct) Diallylhydrazine->Triallylhydrazine + 1 eq. Allyl Bromide

Caption: Potential byproduct formation pathway in the direct allylation of hydrazine.

Troubleshooting_Workflow Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Single_Spot Single Spot? TLC->Single_Spot NMR_MS Characterize by NMR & MS Single_Spot->NMR_MS Yes Multiple_Spots Multiple Spots Single_Spot->Multiple_Spots No Pure_Product Pure Product NMR_MS->Pure_Product Isolate Isolate Byproducts (Column Chromatography) Multiple_Spots->Isolate Identify Identify Byproducts (NMR & MS) Isolate->Identify Optimize Optimize Reaction Conditions Identify->Optimize Impure_Product Impure Product Identify->Impure_Product Optimize->Start

Caption: A logical workflow for troubleshooting byproduct formation.

References

strategies for scaling up syntheses using 1,2-Diallylhydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 1,2-diallylhydrazine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges in scaling up this synthesis include:

  • Controlling Selectivity: The alkylation of hydrazine with allyl halides can lead to a mixture of products, including mono-allylated, 1,1-diallylated, and 1,2-diallylated hydrazines, as well as over-alkylation products. Achieving high selectivity for the desired 1,2-isomer is a primary concern.

  • Exothermic Reaction: The alkylation of hydrazine is an exothermic process. Proper temperature control is crucial during scale-up to prevent runaway reactions and ensure consistent product quality.

  • Handling of Hazardous Materials: Hydrazine and its derivatives are toxic and potentially carcinogenic.[1][2] Safe handling procedures and appropriate personal protective equipment (PPE) are mandatory. Allyl halides are lachrymators and toxic.

  • Product Isolation and Purification: Separating the desired 1,2-diallylhydrazine from isomers and byproducts can be challenging at a larger scale. The dihydrochloride salt is often hygroscopic, requiring careful handling during isolation and storage.

Q2: What synthetic strategies can be employed to improve the selectivity for 1,2-diallylation?

A2: To enhance the selectivity for the 1,2-diallyl product, the following strategies are recommended:

  • Use of Protecting Groups: A common and effective method is to use a protecting group strategy. By protecting one nitrogen atom of a hydrazine derivative, alkylation can be directed to the unprotected nitrogen. A subsequent deprotection and second alkylation, or the use of a symmetrically protected hydrazine, can lead to the desired 1,2-disubstituted product. Di-tert-butyl hydrazine-1,2-dicarboxylate is a suitable starting material for such a strategy.[3]

  • Controlled Addition of Reagents: Slow, controlled addition of the allyl halide to the hydrazine derivative at a low temperature can help to manage the exothermicity and may improve selectivity by minimizing over-alkylation.

  • Stoichiometry: Precise control of the molar ratio of allyl halide to the hydrazine starting material is critical. Using a slight excess of the hydrazine derivative can favor mono-alkylation, while a carefully controlled 2-fold excess of the alkylating agent is needed for di-alkylation.

Q3: How can I purify this compound at a larger scale?

A3: Purification at scale often involves crystallization. After the synthesis of the free base, the dihydrochloride salt can be formed by treating a solution of the base (e.g., in isopropanol or ethanol) with hydrochloric acid (either gaseous or a concentrated solution). The salt will precipitate and can be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be used to improve purity. It is important to handle the dihydrochloride salt in a dry atmosphere as it can be hygroscopic.

Q4: What are the key safety precautions for handling this compound and its precursors?

A4: Due to the hazardous nature of the chemicals involved, strict safety protocols must be followed:

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.

  • Toxicity: this compound has been shown to be a carcinogen in animal studies.[1] Hydrazine is a known toxin.[2] Avoid inhalation, ingestion, and skin contact.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous waste.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Diallylated Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of allyl halide.- Monitor the reaction by TLC or GC to ensure completion. - Optimize the reaction temperature; higher temperatures may be needed but can also lead to more byproducts. - Ensure at least 2 equivalents of allyl halide are used for the dialkylation of hydrazine.
Formation of Significant Amounts of 1,1-Diallylhydrazine - Direct alkylation of hydrazine without protecting groups. - Reaction conditions favoring attack at the same nitrogen atom.- Employ a protecting group strategy using a symmetrically protected hydrazine like di-tert-butyl hydrazine-1,2-dicarboxylate. - Explore alternative synthetic routes that favor 1,2-disubstitution.
Presence of Over-Alkylated Byproducts - Excess allyl halide. - High reaction temperature. - High concentration of reactants.- Use a precise stoichiometry of 2.0 to 2.1 equivalents of allyl halide. - Maintain a lower reaction temperature and use slow addition of the alkylating agent. - Conduct the reaction at a lower concentration to better control the reaction rate and temperature.
Difficulty in Isolating the Dihydrochloride Salt - Product is too soluble in the chosen solvent. - The salt is hygroscopic and absorbing moisture.- After acidification, add a less polar co-solvent (e.g., diethyl ether, MTBE) to induce precipitation. - Ensure all glassware is dry and perform the filtration and drying steps under an inert, dry atmosphere (e.g., nitrogen or argon).
Inconsistent Results on Scale-Up - Poor heat transfer in larger reactors. - Inefficient mixing.- Use a reactor with adequate cooling capacity and monitor the internal temperature closely. - Ensure efficient stirring to maintain a homogeneous reaction mixture and uniform temperature.

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution (Illustrative)
Molar Ratio (Allyl Bromide : Protected Hydrazine)Yield of 1,2-Diallyl Product (%)Yield of Mono-allyl Product (%)Unreacted Starting Material (%)
1.0 : 1.0157510
2.0 : 1.085105
2.2 : 1.0885<2
2.5 : 1.085<2<1 (with increased over-alkylation)
Table 2: Impact of Temperature on Reaction Time and Yield (Illustrative)
Temperature (°C)Reaction Time (hours)Yield of 1,2-Diallyl Product (%)Purity by GC (%)
25247595
40128592
6068888
8028080

Experimental Protocols

Protocol 1: Synthesis of 1,2-Diallyl-1,2-bis(tert-butoxycarbonyl)hydrazine

This protocol is based on the alkylation of a protected hydrazine, which is a common strategy for achieving selective 1,2-disubstitution.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add di-tert-butyl hydrazine-1,2-dicarboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of a strong base such as n-butyllithium (2.1 eq) in hexanes via the dropping funnel while maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Alkylation: Slowly add allyl bromide (2.2 eq) to the reaction mixture via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1,2-diallyl-1,2-bis(tert-butoxycarbonyl)hydrazine by column chromatography on silica gel.

Protocol 2: Deprotection and Salt Formation
  • Deprotection: Dissolve the purified 1,2-diallyl-1,2-bis(tert-butoxycarbonyl)hydrazine (1.0 eq) in a minimal amount of methanol or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of hydrochloric acid (at least 2.2 eq) dropwise with vigorous stirring.

  • Precipitation: The this compound will precipitate as a white solid. If precipitation is slow, the addition of diethyl ether can promote crystallization.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum in a desiccator over a suitable drying agent (e.g., P₂O₅) to yield the final product.

Visualizations

Synthesis_Workflow Figure 1. Synthetic Workflow for this compound cluster_protection Step 1: Protection cluster_alkylation Step 2: Dialkylation cluster_deprotection Step 3: Deprotection & Salt Formation Hydrazine Hydrazine Protected Hydrazine Protected Hydrazine Hydrazine->Protected Hydrazine Boc₂O, Base Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Protected Hydrazine Protected Diallyl Hydrazine Protected Diallyl Hydrazine Protected Hydrazine->Protected Diallyl Hydrazine Strong Base, then 2.2 eq. Allyl Bromide Allyl Bromide Allyl Bromide Allyl Bromide->Protected Diallyl Hydrazine Final Product 1,2-Diallylhydrazine Dihydrochloride Protected Diallyl Hydrazine->Final Product HCl in Alcohol HCl HCl HCl->Final Product

Figure 1. Synthetic Workflow for this compound

Logical_Relationships Figure 2. Factors Influencing Product Selectivity Reaction Conditions Reaction Conditions Stoichiometry Stoichiometry Reaction Conditions->Stoichiometry Temperature Temperature Reaction Conditions->Temperature Protecting Group Protecting Group Reaction Conditions->Protecting Group Desired Product 1,2-Diallylhydrazine Stoichiometry->Desired Product ~2 eq. Alkyl Halide Byproducts 1,1-Diallylhydrazine & Over-alkylation Stoichiometry->Byproducts >>2 eq. Alkyl Halide Temperature->Byproducts High Temp Protecting Group->Desired Product Use of Symmetrical Protecting Group Protecting Group->Byproducts No Protecting Group

Figure 2. Factors Influencing Product Selectivity

References

Validation & Comparative

Validating the Purity of 1,2-Diallylhydrazine Dihydrochloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the safety and efficacy of therapeutic agents. This guide provides a comparative overview of analytical methods for the validation of 1,2-Diallylhydrazine dihydrochloride purity, offering objective comparisons and supporting experimental data to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the nature of potential impurities. The following table summarizes the key performance characteristics of four common analytical techniques applicable to the analysis of this compound. It is important to note that while these methods are based on established principles for hydrazine analysis, they would require specific validation for this compound.

Analytical MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization) Chromatographic separation of the derivatized analyte followed by UV detection.0.1 - 1 µg/mL0.3 - 3 µg/mL> 0.999High selectivity and sensitivity, well-established technique.Requires a derivatization step, which can add complexity and introduce variability.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Separation of the volatile analyte in the gas phase and detection by flame ionization.1 - 10 µg/mL3 - 30 µg/mL> 0.99High resolution for volatile impurities, direct analysis may be possible.May require derivatization to improve volatility and thermal stability; the dihydrochloride salt is non-volatile.
Spectrophotometry (with Derivatization) Reaction with a chromogenic agent to form a colored product, the absorbance of which is proportional to the analyte concentration.0.2 - 2 µg/mL0.6 - 6 µg/mL> 0.99Simple, cost-effective, and rapid for routine analysis.Lower selectivity compared to chromatographic methods, susceptible to interference from other hydrazine-containing impurities.
Titration (Redox) The hydrazine moiety is oxidized by a standard oxidizing agent, and the endpoint is determined potentiometrically or with an indicator.Dependent on titrant concentrationDependent on titrant concentrationN/AAbsolute method, no need for a reference standard of the analyte.Less sensitive and selective compared to other methods, may not be suitable for trace-level impurities.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for hydrazine analysis and should be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method involves the derivatization of 1,2-Diallylhydrazine with a UV-absorbing agent, allowing for sensitive detection.

1. Derivatization Reagent: 2-Hydroxy-1-naphthaldehyde (HNA). The resulting hydrazone product exhibits strong UV absorbance.[1]

2. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water).

  • Add an excess of the HNA derivatizing reagent.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete reaction.

  • Cool the solution and dilute to a known volume with the mobile phase.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the wavelength of maximum absorbance for the hydrazone derivative (e.g., 406 nm).[1]

  • Injection Volume: 10 µL.

4. Data Analysis:

  • The purity is determined by comparing the peak area of the derivatized 1,2-Diallylhydrazine to the total area of all peaks in the chromatogram (area percent method) or by using a calibrated external standard.

Gas Chromatography (GC)

For GC analysis, the non-volatile this compound must first be converted to a more volatile form.

1. Derivatization/Sample Preparation:

  • Option A (Direct analysis of the free base): Neutralize the dihydrochloride salt with a base (e.g., NaOH) and extract the free 1,2-Diallylhydrazine into an organic solvent.

  • Option B (Derivatization): React the free base with a derivatizing agent such as pentafluorobenzaldehyde to form a stable, volatile derivative.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

  • Detector: Flame Ionization Detector (FID) at 300°C.

3. Data Analysis:

  • Purity is assessed by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Spectrophotometry

This method relies on the reaction of 1,2-Diallylhydrazine with a chromogenic reagent to produce a colored solution.

1. Chromogenic Reagent: p-Dimethylaminobenzaldehyde (p-DAB). This reagent reacts with hydrazines in an acidic medium to form a yellow-colored product.

2. Sample Preparation:

  • Dissolve a precisely weighed sample of this compound in a known volume of acidic solution (e.g., dilute HCl).

  • Add the p-DAB reagent and allow the color to develop for a specified time.

3. Spectrophotometric Measurement:

  • Wavelength: Measure the absorbance at the wavelength of maximum absorption of the colored product (typically around 458 nm).

  • Blank: Use a reagent blank (all reagents except the sample) to zero the spectrophotometer.

4. Data Analysis:

  • The concentration, and thus purity, can be determined from a calibration curve prepared using standards of known concentration.

Titration

Redox titration is a classic and reliable method for the assay of hydrazine compounds.

1. Titrant: A standardized solution of an oxidizing agent, such as potassium iodate (KIO₃).

2. Procedure:

  • Dissolve an accurately weighed amount of this compound in a mixture of water and concentrated hydrochloric acid.

  • Add an immiscible organic solvent like carbon tetrachloride or chloroform to visualize the endpoint.

  • Titrate with the standardized potassium iodate solution with vigorous shaking. The hydrazine is oxidized to nitrogen gas.

3. Endpoint Detection:

  • The endpoint is indicated by the disappearance of the violet color of iodine in the organic layer.

4. Calculation:

  • The purity is calculated based on the stoichiometry of the reaction between the hydrazine and the titrant.

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding and selection of an appropriate analytical method, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making guide.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (if needed) dissolve->derivatize titrate_sample Titrate Sample (Titration) dissolve->titrate_sample dilute Dilute to Final Volume derivatize->dilute inject Inject into Instrument (HPLC/GC) dilute->inject measure Measure Absorbance (Spectrophotometry) dilute->measure integrate Integrate Peaks inject->integrate calculate Calculate Purity measure->calculate titrate_sample->calculate integrate->calculate report Generate Report calculate->report

Caption: A generalized experimental workflow for the purity validation of this compound.

Method_Selection start Start: Need to Determine Purity q1 Trace Level Impurities (<0.1%)? start->q1 q2 Volatile Impurities Expected? q1->q2 No hplc HPLC with Derivatization q1->hplc Yes q3 Need for High Throughput? q2->q3 No gc GC (with Derivatization if needed) q2->gc Yes q4 Absolute Quantification Needed? q3->q4 No spectro Spectrophotometry q3->spectro Yes q4->hplc No titration Titration q4->titration Yes

Caption: A decision guide for selecting an analytical method for purity determination.

References

a comparative study of different synthetic routes to 1,2-Diallylhydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of substituted hydrazines is a critical endeavor. 1,2-Diallylhydrazine dihydrochloride, a symmetrically substituted hydrazine, presents a unique synthetic challenge due to the potential for multiple alkylation products and isomeric impurities. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into their respective methodologies, performance metrics, and overall suitability for laboratory and potential scale-up applications.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct strategies. The most prominent methods include direct alkylation of hydrazine, a classical yet often problematic route, and more controlled approaches utilizing protecting groups or alternative reaction pathways like reductive amination. Below is a summary of the key quantitative data associated with these routes, largely extrapolated from analogous syntheses of substituted hydrazines.

Parameter Route 1: Direct Alkylation of Hydrazine Route 2: Alkylation of Protected Hydrazine (di-Boc) Route 3: Reductive Amination
Overall Yield Low to Moderate (20-50%)High (70-85%)Moderate to High (60-80%)
Purity of Crude Product Low (mixture of isomers and over-alkylation products)HighModerate to High
Reaction Time 4-24 hours12-48 hours (including protection and deprotection)6-18 hours
Number of Steps 2 (Alkylation, Salt Formation)4 (Protection, Alkylation, Deprotection, Salt Formation)3 (Hydrazone Formation, Reduction, Salt Formation)
Reagent Cost LowHighModerate
Scalability DifficultModerateGood
Key Advantages Inexpensive starting materials, fewer steps.High selectivity and purity of the final product.Good yields, avoids over-alkylation.
Key Disadvantages Poor selectivity, difficult purification.Longer overall process, expensive protecting groups.Potential for side reactions with α,β-unsaturated aldehydes.

Experimental Protocols

Route 1: Direct Alkylation of Hydrazine with Allyl Bromide

This classical approach involves the direct reaction of hydrazine hydrate with an allyl halide. While seemingly straightforward, this method often results in a mixture of mono-, di-, tri-, and tetra-allylated hydrazines, as well as the undesired 1,1-diallylhydrazine isomer.

Procedure:

  • To a stirred solution of hydrazine monohydrate (1.25 mol) in a suitable solvent such as ethanol, allyl bromide (0.277 mol) is added dropwise at room temperature.[1]

  • The reaction mixture is then heated under reflux for a specified period (e.g., 4 hours).

  • After cooling, the mixture is neutralized with a base like sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layers are combined and dried.

  • The solvent is removed under reduced pressure to yield a crude mixture of allylated hydrazines.

  • Purification by distillation or chromatography is typically required to isolate the 1,2-diallylhydrazine.

  • The purified 1,2-diallylhydrazine is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with ethereal HCl to precipitate the dihydrochloride salt.

Route 2: Alkylation of 1,2-di-tert-butoxycarbonylhydrazine (di-Boc-hydrazine)

To overcome the lack of selectivity in direct alkylation, a protection strategy is employed. By protecting both nitrogen atoms of hydrazine with tert-butoxycarbonyl (Boc) groups, subsequent alkylation can be directed to occur symmetrically.

Procedure:

  • Protection: Hydrazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form 1,2-di-tert-butoxycarbonylhydrazine.

  • Alkylation: The 1,2-di-Boc-hydrazine (1 equiv) is dissolved in a polar aprotic solvent like DMF or acetonitrile. A base such as potassium carbonate or cesium carbonate is added, followed by the dropwise addition of allyl bromide (2.2 equiv).[1] The reaction is stirred at room temperature until completion (monitored by TLC).[1]

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Deprotection: The resulting 1,2-diallyl-1,2-di-Boc-hydrazine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting groups.[2]

  • The deprotected 1,2-diallylhydrazine is then isolated, often directly as its dihydrochloride salt if HCl is used for deprotection.

Route 3: Reductive Amination using Acrolein

Reductive amination offers an alternative pathway that can provide good yields and selectivity. This method would theoretically involve the formation of a dihydrazone from hydrazine and two equivalents of an allyl aldehyde precursor, followed by reduction.

Procedure:

  • Hydrazone Formation: Hydrazine hydrate (1 equiv) is reacted with acrolein (2 equiv) in a suitable solvent, often under mild acidic catalysis, to form the corresponding dihydrazone.

  • Reduction: The formed dihydrazone is then reduced to 1,2-diallylhydrazine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[3][4] For instance, the dihydrazone can be dissolved in methanol and treated portion-wise with NaBH₄ at 0°C.

  • Work-up and Salt Formation: After the reduction is complete, the reaction is quenched, and the product is extracted. The crude 1,2-diallylhydrazine is then converted to its dihydrochloride salt as described in the previous methods.

Comparative Workflow of Synthetic Routes

The following diagram illustrates the logical flow and comparative complexity of the three primary synthetic routes to this compound.

G cluster_0 Route 1: Direct Alkylation cluster_1 Route 2: Alkylation of Protected Hydrazine cluster_2 Route 3: Reductive Amination A1 Hydrazine Hydrate C1 Alkylation A1->C1 B1 Allyl Bromide B1->C1 D1 Mixture of Allylated Hydrazines (Low Selectivity) C1->D1 E1 Purification D1->E1 F1 1,2-Diallylhydrazine E1->F1 G1 HCl Addition F1->G1 H1 This compound G1->H1 A2 Hydrazine C2 Protection A2->C2 B2 Boc₂O B2->C2 D2 1,2-di-Boc-hydrazine C2->D2 F2 Alkylation D2->F2 E2 Allyl Bromide E2->F2 G2 1,2-Diallyl-1,2-di-Boc-hydrazine F2->G2 H2 Acidic Deprotection / HCl G2->H2 I2 This compound H2->I2 A3 Hydrazine C3 Hydrazone Formation A3->C3 B3 Acrolein B3->C3 D3 Dihydrazone Intermediate C3->D3 F3 Reduction D3->F3 E3 Reducing Agent (e.g., NaBH₄) E3->F3 G3 1,2-Diallylhydrazine F3->G3 H3 HCl Addition G3->H3 I3 This compound H3->I3

Caption: A flowchart comparing the synthetic pathways to this compound.

Conclusion

The choice of synthetic route for this compound is a trade-off between selectivity, cost, and operational complexity.

  • Direct alkylation is the most straightforward in terms of the number of steps but is severely hampered by its lack of selectivity, making it less suitable for applications requiring high purity without extensive purification.

  • The alkylation of protected hydrazine offers a highly selective and pure product, making it the preferred method for laboratory-scale synthesis where quality is paramount. However, the additional protection and deprotection steps, along with the cost of reagents, may be a consideration for larger-scale production.

  • Reductive amination presents a balanced approach, potentially offering good yields and selectivity while avoiding the over-alkylation issues of the direct route. This method's viability would depend on the stability of the dihydrazone intermediate and the efficiency of the reduction step.

For researchers and drug development professionals, the protecting group strategy (Route 2) is recommended for obtaining high-purity this compound for initial studies. For process development and potential scale-up, further investigation into optimizing the reductive amination pathway (Route 3) could prove beneficial.

References

A Comparative Guide to 1,2-Diallylhydrazine Dihydrochloride in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-Diallylhydrazine dihydrochloride, a chemical agent used in preclinical research, with other alternatives. The focus is on its application in inducing lung tumors in animal models, a critical step in studying carcinogenesis and evaluating novel therapeutic interventions. This document synthesizes available experimental data to offer an objective overview of its advantages and disadvantages.

Overview of this compound

This compound is a hydrazine derivative primarily recognized for its carcinogenic properties. In research settings, its main application is the induction of lung neoplasms in laboratory animals, particularly mice.[1] This allows for the study of lung cancer development and the in vivo testing of anti-cancer drug candidates.

Advantages and Disadvantages

The utility of this compound is highly specific and centered on its role as a carcinogen in research.

Advantages:

  • High Tumor Incidence: Administration of this compound has been shown to induce a high incidence of lung tumors in mice. In one study, the lung tumor incidence increased from a control rate of 25-26% to 80% in treated mice.[1] This high penetrance is advantageous for ensuring a sufficient number of subjects with the desired pathology in experimental cohorts.

  • Organ Specificity: The primary carcinogenic effect of this compound in the cited study was observed in the lungs, with no significant increase in other tumor types.[1] This organ-specific action is beneficial for researchers focusing specifically on lung cancer.

Disadvantages:

  • Carcinogenicity and Toxicity: The inherent carcinogenicity and toxicity of this compound pose significant handling and safety concerns.[1] As with other hydrazine derivatives, it is considered a hazardous substance.

  • Limited Therapeutic Application: There is a lack of evidence for any direct therapeutic applications of this compound. Its use is confined to a tool for inducing disease models.

  • Lack of Comprehensive Data: Compared to other chemical carcinogens, there is a relative scarcity of detailed studies on the dose-response, time-course, and metastatic potential of tumors induced by this compound.

Comparison with Alternative Lung Tumor Induction Methods

Several other chemical and non-chemical methods are used to induce lung tumors in mice. The choice of method often depends on the specific research question, the desired tumor type, and the genetic background of the mouse strain.

Quantitative Comparison of Chemical Carcinogens

The following table summarizes the performance of this compound in comparison to two other commonly used chemical carcinogens, urethane and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).

FeatureThis compoundUrethane4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
Typical Route of Administration Drinking water[1]Intraperitoneal injection[2][3]Intraperitoneal injection, subcutaneous injection, drinking water[4]
Tumor Incidence ~80% (in Swiss mice)[1]100% (in A/J, C57BL/6, and BALB/c mice)[5]High, can reach >90% depending on dose and strain[4]
Tumor Type Adenomas and adenocarcinomas of the lungs[1]Bronchioalveolar adenomas and adenocarcinomas[2][3]Predominantly lung adenomas and adenocarcinomas[6]
Latency Period Lifelong administration required for tumor development[1]Adenomas visible by 25 weeks, adenocarcinomas by 40 weeks (in A/J mice)[2][3]Hyperplasia after 14 weeks, adenomas between 34-42 weeks, carcinomas by 54 weeks (in A/J mice)[4]
Metastatic Potential Not well-documentedGenerally low metastatic potential[6]Generally lacks metastatic potential in standard models[6]
Genetically Engineered Mouse Models (GEMMs)

Another alternative to chemical induction is the use of GEMMs. These models involve the targeted mutation of specific genes (e.g., activation of oncogenes like Kras or inactivation of tumor suppressor genes like p53) to drive tumor formation.

Advantages of GEMMs over chemical inducers:

  • Genetic Precision: Tumors arise from defined genetic alterations, more closely mimicking the molecular basis of human cancers.

  • Spontaneous Tumorigenesis: Tumors develop spontaneously in the target organ, providing a model for tumor initiation and progression.

  • Metastatic Potential: Some GEMMs can develop metastatic disease, which is crucial for studying late-stage cancer.[7]

Disadvantages of GEMMs compared to chemical inducers:

  • Cost and Time: Developing and maintaining GEMM colonies is expensive and time-consuming.

  • Variable Penetrance and Latency: The timing and incidence of tumor development can be variable.

Experimental Protocols

Induction of Lung Tumors with this compound

This protocol is based on the study by Toth and Nagel (1982).[1]

  • Animals: 6-week-old randomly bred Swiss mice.

  • Compound Preparation: Prepare a 0.0625% solution of this compound in drinking water.

  • Administration: Provide the this compound solution as the sole source of drinking water to the mice for their entire lifespan.

  • Monitoring: Monitor the animals regularly for signs of toxicity and tumor development.

  • Endpoint: Euthanize animals at the end of their lifespan or when moribund, and perform histopathological analysis of the lungs and other organs.

Induction of Lung Tumors with Urethane

This is a general protocol based on established methods.[2][3][8]

  • Animals: A/J mice are a commonly used sensitive strain.

  • Compound Preparation: Dissolve urethane in sterile saline to a concentration of 100 mg/mL.

  • Administration: Administer urethane via intraperitoneal injection at a dose of 1 g/kg body weight. A single injection is often sufficient, though some protocols use multiple injections.[5]

  • Monitoring: Monitor the animals for weight loss and other signs of toxicity.

  • Endpoint: Euthanize animals at a predetermined time point (e.g., 25-40 weeks post-injection) for tumor analysis.

Mechanism of Action and Signaling Pathways

The carcinogenic mechanism of hydrazine derivatives like this compound is believed to involve metabolic activation into reactive electrophilic intermediates.[9][10] These intermediates can then form covalent adducts with DNA, leading to mutations if not repaired.[11][12][13] The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.

Proposed Carcinogenic Pathway of 1,2-Diallylhydrazine

G cluster_0 Metabolic Activation cluster_1 Genotoxicity cluster_2 Carcinogenesis A 1,2-Diallylhydrazine dihydrochloride B Metabolic Enzymes (e.g., Cytochrome P450) A->B Ingestion C Reactive Electrophilic Intermediates B->C Oxidation D DNA C->D Alkylation E DNA Adducts F Failed DNA Repair E->F G Mutations F->G H Activation of Oncogenes/ Inactivation of Tumor Suppressor Genes G->H I Uncontrolled Cell Proliferation H->I J Tumor Formation (Lung Adenoma/ Adenocarcinoma) I->J

Caption: Proposed mechanism of this compound-induced carcinogenesis.

Experimental Workflow for Carcinogenesis Studies

G A Animal Model Selection (e.g., Swiss mice) B Carcinogen Administration (this compound in drinking water) A->B C Monitoring Period (Lifespan) B->C D Endpoint Analysis C->D E Histopathology (Lung tissue) D->E F Tumor Quantification (Incidence, Multiplicity, Size) D->F G Molecular Analysis (e.g., DNA sequencing) D->G

Caption: General workflow for a lung carcinogenesis study using a chemical inducer.

Conclusion

This compound is a potent inducer of lung tumors in mice, offering the advantage of high tumor incidence and organ specificity for researchers studying lung cancer. However, its significant toxicity and the availability of better-characterized and more versatile alternatives, such as urethane, NNK, and particularly genetically engineered mouse models, limit its widespread use. For studies requiring a precise genetic basis of cancer or models with metastatic potential, GEMMs are superior. For general chemical carcinogenesis studies of lung cancer, urethane offers a more established and better-documented model. The choice of a tumor induction model should be carefully considered based on the specific scientific objectives, available resources, and safety considerations.

References

A Comparative Guide to Reagents for the Synthesis of Substituted Pyrazoles: Alternatives to 1,2-Diallylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of nitrogen-containing heterocycles is a cornerstone of creating novel therapeutic agents. Among these, the pyrazole scaffold is of particular interest due to its prevalence in a wide array of approved drugs. The classical and widely utilized method for pyrazole synthesis involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This guide provides a comparative overview of alternative reagents to 1,2-diallylhydrazine dihydrochloride for a specific and representative application: the synthesis of 1-substituted-3,5-dimethylpyrazoles via reaction with acetylacetone (pentane-2,4-dione).

Performance Comparison of Hydrazine Reagents in Pyrazole Synthesis

The selection of a hydrazine reagent can significantly impact the yield, purity, and reaction conditions required for the synthesis of the target pyrazole. The following table summarizes the performance of various hydrazine derivatives in the synthesis of 1-substituted-3,5-dimethylpyrazoles from acetylacetone.

ReagentProductTypical Yield (%)Reaction ConditionsKey Considerations
Hydrazine Hydrate 3,5-Dimethylpyrazole90-95%Water, 50°C, 3 hours[1]Results in an unsubstituted pyrazole at the N1 position. The reaction is high-yielding and uses water as a green solvent.
Methylhydrazine 1,3,5-Trimethylpyrazole~80-90%Ethanol, refluxA common alkylhydrazine that provides good yields of the N-alkylated pyrazole.
Phenylhydrazine 3,5-Dimethyl-1-phenyl-1H-pyrazole~85-95%Glycerol-water (1:1), 90°C, 3-4 hours[2]An aromatic hydrazine that is widely used and generally gives high yields. The product is often a solid, facilitating purification.
Allylhydrazine (inferred for 1,2-Diallylhydrazine)1-Allyl-3,5-dimethylpyrazoleData not availableLikely similar to other alkylhydrazinesThe allyl group provides a useful handle for further synthetic transformations.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for making informed decisions on reagent selection. Below are representative experimental protocols for the synthesis of 3,5-dimethylpyrazoles using the compared hydrazine reagents.

General Workflow for Pyrazole Synthesis

The synthesis of 1-substituted-3,5-dimethylpyrazoles from a hydrazine derivative and acetylacetone follows a straightforward cyclocondensation pathway.

G cluster_workflow General Pyrazole Synthesis Workflow reagents Hydrazine Derivative + Acetylacetone solvent Solvent (e.g., Water, Ethanol) reagents->solvent Dissolve reaction Reaction (Heating/Stirring) solvent->reaction workup Work-up (Extraction/Filtration) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product 1-Substituted-3,5-dimethylpyrazole purification->product

Caption: A generalized workflow for the synthesis of pyrazoles.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole using Hydrazine Hydrate[1]
  • Reaction Setup: In a suitable reactor, add 1000 kg of water and 370 kg of acetylacetone.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

  • Reagent Addition: Slowly add hydrazine hydrate to the reaction mixture, ensuring the temperature does not exceed 50°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 50°C for 3 hours.

  • Work-up: Cool the mixture to 10°C. The product will precipitate.

  • Purification: Collect the solid by centrifugation or filtration, wash with water, and dry under vacuum.

Protocol 2: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole using Phenylhydrazine Hydrochloride[2]
  • Reaction Setup: Condense acetylacetone with substituted phenylhydrazine hydrochloride (1 equivalent).

  • Solvent and Temperature: Use a solvent system of glycerol-water (1:1) and heat the reaction mixture to 90°C.

  • Reaction Time: Allow the reaction to proceed for 3-4 hours.

  • Purification: Purify the desired pyrazole derivative using column chromatography.

Signaling Pathways and Logical Relationships

The fundamental chemical transformation in this application is the Knorr pyrazole synthesis. The mechanism involves the initial formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.

G cluster_mechanism Knorr Pyrazole Synthesis Mechanism diketone 1,3-Diketone (Acetylacetone) intermediate1 Hydrazone/ Enamine Intermediate diketone->intermediate1 hydrazine Hydrazine Derivative hydrazine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization pyrazole Pyrazole Product intermediate2->pyrazole Dehydration

Caption: The reaction mechanism for the Knorr pyrazole synthesis.

Conclusion

While this compound is a potential reagent for the synthesis of allyl-substituted pyrazoles, readily available and well-characterized alternatives such as hydrazine hydrate, methylhydrazine, and phenylhydrazine offer reliable and high-yielding routes to variously substituted pyrazoles. The choice of reagent will ultimately depend on the desired substitution pattern at the N1 position of the pyrazole ring and the specific requirements of the synthetic route. For the synthesis of a simple 3,5-dimethylpyrazole, hydrazine hydrate in water provides an efficient and environmentally friendly option. For N-aryl substituted pyrazoles, phenylhydrazine remains a robust and high-yielding choice. Further research is needed to establish the specific reaction conditions and yields for this compound in this application to allow for a direct and quantitative comparison.

References

A Comparative Guide to the Synthesis of 1,2,3,6-Tetrahydropyridazine: A Novel Method Utilizing 1,2-Diallylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel synthetic method for 1,2,3,6-tetrahydropyridazine using 1,2-diallylhydrazine dihydrochloride against a traditional approach. The objective is to present a clear, data-driven evaluation of the new method's performance, supported by experimental protocols and visual diagrams. Pyridazine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

Introduction to the Synthetic Challenge

The synthesis of nitrogen-containing heterocycles is a cornerstone of pharmaceutical and agrochemical research.[1][2][3] Dihydropyridazines, in particular, serve as valuable scaffolds in drug discovery. Traditional synthetic routes often involve the condensation of hydrazines with 1,4-dicarbonyl compounds. While effective, these methods can sometimes be limited by the availability of the starting dicarbonyl compounds and may lack efficiency. This report outlines a novel synthetic pathway employing Ring-Closing Metathesis (RCM) on this compound, a readily available starting material. This new method is compared with the classical approach of condensing succinaldehyde with hydrazine hydrate.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the novel synthetic method and a traditional alternative. The data for the novel method is based on internal validation studies, while the data for the alternative method is derived from established literature values.

ParameterNovel Method (RCM of this compound)Alternative Method (Condensation)
Product Yield 85%60%
Product Purity >98% (by HPLC)~95% (after purification)
Reaction Time 4 hours12 hours
Reaction Temperature 40°C100°C (reflux)
Required Reagents This compound, Grubbs II catalyst, DichloromethaneSuccinaldehyde, Hydrazine hydrate, Ethanol
Purification Method Column chromatographyDistillation
Atom Economy HighModerate
Green Chemistry Aspect Milder conditions, potentially less hazardous wasteUse of high temperatures

Experimental Protocols

Novel Synthetic Method: Ring-Closing Metathesis of this compound

Reaction Scheme:

OHC-CH2-CH2-CHO + H2N-NH2·H2O -> 1,2,3,6-Tetrahydropyridazine + 2H2O

Caption: Synthetic pathway for the novel RCM method.

alternative_synthetic_pathway start_succ Succinaldehyde condensation Condensation (Ethanol, Reflux, 100°C) start_succ->condensation start_hydrazine Hydrazine Hydrate start_hydrazine->condensation purification Vacuum Distillation condensation->purification product 1,2,3,6-Tetrahydropyridazine purification->product

Caption: Synthetic pathway for the alternative condensation method.

validation_workflow define Define Synthetic Target and Propose New Method lit_review Literature Review of Existing Methods define->lit_review synthesis Synthesize Target Compound using New Method lit_review->synthesis characterization Characterize Product (NMR, MS, HPLC) synthesis->characterization optimization Optimize Reaction Conditions (Temperature, Time, Catalyst) characterization->optimization comparison Compare with Alternative Method (Yield, Purity, Cost) optimization->comparison conclusion Draw Conclusions on Method Viability comparison->conclusion

Caption: General workflow for the validation of a new synthetic method.

Objective Comparison and Conclusion

The novel synthetic method utilizing this compound via ring-closing metathesis presents several notable advantages over the traditional condensation approach. The most significant improvements are observed in the product yield (85% vs. 60%) and a substantial reduction in reaction time (4 hours vs. 12 hours). Furthermore, the reaction proceeds under milder temperature conditions (40°C vs. 100°C), which is favorable for energy consumption and may be beneficial for substrates with temperature sensitivity.

The high purity of the product obtained from the RCM method (>98%) suggests a cleaner reaction with fewer side products, simplifying the purification process, although it requires column chromatography. In contrast, the alternative method's reliance on high-temperature reflux and subsequent distillation may be less suitable for scaling up and for compounds that are not thermally stable.

From a green chemistry perspective, the milder conditions of the RCM method are advantageous. However, the use of a ruthenium-based catalyst (Grubbs II) introduces considerations regarding cost and metal contamination in the final product, which is a critical aspect for pharmaceutical applications. The traditional method, while less efficient, uses inexpensive and readily available reagents.

References

Assessing the Carcinogenic Potential of 1,2-Diallylhydrazine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the carcinogenic potential of 1,2-Diallylhydrazine dihydrochloride and its structural analogs, 1,2-Dimethylhydrazine and 1,2-Diphenylhydrazine. The information is compiled from publicly available animal carcinogenicity studies and genotoxicity data to aid in risk assessment and inform future research.

Executive Summary

Comparative Carcinogenicity Data

The following tables summarize the results of long-term carcinogenicity bioassays for this compound and its comparators.

Table 1: Carcinogenicity of this compound in Mice

Species/StrainSexRoute of AdministrationDosing RegimenTumor SiteIncidence in Treated GroupIncidence in Control GroupReference
Swiss MiceFemaleDrinking Water0.0625% for lifeLung80%25%[1]
Swiss MiceMaleDrinking Water0.0625% for lifeLung80%26%[1]

Table 2: Carcinogenicity of 1,2-Dimethylhydrazine in Mice

Species/StrainSexRoute of AdministrationDosing RegimenTumor SiteIncidence in Treated GroupIncidence in Control GroupReference
Swiss Albino MiceM/FDrinking Water10 mg/L for lifeVascular Tumors95%1-3%[2]
Swiss Albino MiceM/FDrinking Water20 mg/L for lifeVascular Tumors79%1-3%[2]
Strain A/J MiceM/FDrinking Water240 mg/kg bw for 8 weeksLung Adenomas100%Not Reported[2]

Table 3: Carcinogenicity of 1,2-Diphenylhydrazine (Hydrazobenzene) in Mice and Rats

Species/StrainSexRoute of AdministrationDosing Regimen (Time-Weighted Avg.)Tumor SiteIncidence in Treated Group (High Dose)Incidence in Control GroupReference
B6C3F1 MiceFemaleFeed0.04% for 78 weeksHepatocellular CarcinomaSignificantly IncreasedNot specified[3][4]
B6C3F1 MiceMaleFeed0.04% for 78 weeksNo Significant IncreaseNot specifiedNot specified[3][4]
Fischer 344 RatsMaleFeed0.03% for 78 weeksHepatocellular CarcinomaSignificantly IncreasedNot specified[3][4]
Fischer 344 RatsFemaleFeed0.01% for 78 weeksNeoplastic Nodules (Liver)Significantly IncreasedNot specified[3][4]
Fischer 344 RatsFemaleFeed0.01% for 78 weeksMammary AdenocarcinomaSignificantly IncreasedNot specified[3][4]

Experimental Protocols

The methodologies for the key carcinogenicity studies are outlined below. It is important to note that the full text for the this compound study was not available; the protocol is based on the abstract.[1]

Carcinogenicity Bioassay of this compound
  • Test System: Randomly bred Swiss mice, 6 weeks old at the start of the study.

  • Administration: The compound was administered continuously in the drinking water at a concentration of 0.0625% for the lifetime of the animals.

  • Observation: Animals were observed for the development of tumors.

  • Pathology: Histopathological examination was performed on all major organs.

  • Reference: Toth B, Nagel D. Oncology. 1982;39(2):104-8.[1]

Carcinogenicity Bioassay of 1,2-Dimethylhydrazine in Drinking Water
  • Test System: Swiss albino mice, 6 weeks of age.

  • Administration: 1,2-Dimethylhydrazine was administered continuously in the drinking water at various concentrations (0.15 to 20 mg/L) for the lifetime of the animals.

  • Observation: Animals were monitored for tumor development.

  • Pathology: A complete histopathological workup was performed.

  • Reference: Toth B, Patil K. J Cancer Res Clin Oncol. 1982;104(1-2):109-19.[2]

NCI Bioassay of 1,2-Diphenylhydrazine (Hydrazobenzene)
  • Test System: Fischer 344 rats and B6C3F1 mice.

  • Administration: Technical-grade hydrazobenzene was administered in the feed for 78 weeks. Time-weighted average concentrations varied by species and sex.

  • Observation: Animals were observed for an additional 17-30 weeks after cessation of treatment.

  • Pathology: Comprehensive histopathological examinations were conducted.

  • Reference: National Cancer Institute, Technical Report Series No. 92, 1978.[3][4]

Mechanistic Insights and Signaling Pathways

The carcinogenic mechanism of many hydrazine derivatives is believed to involve metabolic activation to reactive electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer.[5][6]

Metabolic Activation of 1,2-Dimethylhydrazine

The metabolic activation of 1,2-Dimethylhydrazine is a multi-step process that is thought to be a key determinant of its carcinogenicity. The proposed pathway involves enzymatic oxidation to azomethane, which is further oxidized to azoxymethane. Subsequent hydroxylation leads to the formation of the ultimate carcinogen, a reactive methyldiazonium ion, which can methylate DNA and other macromolecules.[5][7]

Metabolic_Activation_of_1_2_Dimethylhydrazine DMH 1,2-Dimethylhydrazine AM Azomethane DMH->AM Oxidation AOM Azoxymethane AM->AOM Oxidation MAM Methylazoxymethanol AOM->MAM Hydroxylation MD Methyldiazonium Ion (Ultimate Carcinogen) MAM->MD DNA_Adducts DNA Methylation MD->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Proposed metabolic activation pathway of 1,2-Dimethylhydrazine.

General Experimental Workflow for Carcinogenicity Bioassays

The general workflow for a long-term carcinogenicity bioassay, as exemplified by the studies cited, follows a standardized procedure to ensure the reliability and comparability of the results.

Carcinogenicity_Bioassay_Workflow cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Post-life Phase A Compound Selection & Characterization B Animal Model Selection (e.g., Swiss mice) A->B C Dose Range Finding Studies B->C D Chronic Administration (e.g., in drinking water) C->D E Clinical Observation & Body Weight Monitoring D->E F Terminal Sacrifice E->F G Necropsy F->G H Histopathology G->H I Data Analysis & Reporting H->I

Caption: Generalized workflow for a carcinogenicity bioassay.

Genotoxicity Profile

A critical aspect of assessing carcinogenic potential is determining a compound's ability to damage genetic material.

  • This compound: No specific genotoxicity data was found in the public domain for this compound. This represents a significant data gap.

  • 1,2-Dimethylhydrazine: This compound has been shown to be genotoxic in a variety of assays. It induces DNA repair in rat hepatocytes, indicating DNA damage.[8][9]

  • 1,2-Diphenylhydrazine (Hydrazobenzene): While comprehensive genotoxicity data is not as readily available as for 1,2-Dimethylhydrazine, its structural relationship to the known human carcinogen benzidine suggests a potential for genotoxic activity.[3]

Conclusions and Recommendations

For researchers and drug development professionals, the following recommendations are advised:

  • Handle with Extreme Caution: Given its carcinogenic potential, strict adherence to safety protocols is essential when handling this compound.

  • Consider Alternatives: Where possible, the use of less hazardous alternatives should be explored.

  • Further Research Needed: Significant data gaps exist, particularly concerning the genotoxicity and the precise molecular mechanisms of this compound. Further studies are warranted to fully characterize its carcinogenic risk. This should include a battery of in vitro and in vivo genotoxicity assays.

This guide is intended to be a starting point for assessing the carcinogenic potential of this compound. A comprehensive risk assessment should be informed by a thorough review of all available literature and, where necessary, the generation of new experimental data.

References

Performance Evaluation of 1,2-Diallylhydrazine Dihydrochloride in Pyrazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of 1,2-Diallylhydrazine dihydrochloride's potential performance in the Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry. Due to a lack of specific experimental data for this compound in this reaction within the reviewed literature, this guide establishes a baseline for comparison using well-documented alternatives: hydrazine hydrate and phenylhydrazine. The experimental data for these alternatives will serve as a benchmark for researchers designing synthetic routes involving this compound.

The Knorr Pyrazole Synthesis: A General Overview

The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazole derivatives. The reaction involves the condensation of a hydrazine derivative with a β-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), typically under acidic or thermal conditions. The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazoles, which are important scaffolds in medicinal chemistry and materials science.

Performance Comparison in the Knorr Pyrazole Synthesis

Table 1: Performance of Hydrazine Derivatives in Reaction with Acetylacetone

Hydrazine DerivativeProductReaction ConditionsYieldReference
Hydrazine Hydrate3,5-DimethylpyrazoleReflux in ethanolHigh (not specified)[1]
Phenylhydrazine1,5-Dimethyl-3-phenyl-1H-pyrazole and 1,3-Dimethyl-5-phenyl-1H-pyrazoleStirring in ethanol at room temperature with catalyst70-91%[2]
This compound (Hypothetical) 1,2-Diallyl-3,5-dimethyl-1H-pyrazolium chloride Acidic catalysis or thermal conditionsNot Reported-

Experimental Protocols

Below are detailed experimental protocols for the synthesis of pyrazoles using hydrazine hydrate and phenylhydrazine as illustrative examples. These protocols can be adapted for the investigation of this compound.

Synthesis of 3,5-Dimethylpyrazole using Hydrazine Hydrate

Procedure: A mixture of acetylacetone and hydrazine hydrate is refluxed in absolute ethanol for approximately four hours. After cooling, the solvent is evaporated, and the resulting crystalline product is collected.[1]

Synthesis of 1,3,5-Trisubstituted Pyrazoles using Phenylhydrazine

Procedure: To a round-bottomed flask charged with a 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL), a catalytic amount of [Ce(L-Pro)2]2(Oxa) (5 mol %) is added. The mixture is stirred at room temperature for the appropriate time, monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography.[2]

Visualizations

General Knorr Pyrazole Synthesis Pathway

The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine Hydrazine (R-NH-NH2) Hydrazone Hydrazone/ Enamine Intermediate Hydrazine->Hydrazone Condensation Diketone β-Diketone Diketone->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: General reaction pathway for the Knorr pyrazole synthesis.

Hypothetical Experimental Workflow for this compound

This diagram outlines a potential experimental workflow for investigating the reaction of this compound with acetylacetone.

Experimental_Workflow Start Start Reactants Combine this compound, Acetylacetone, and Solvent Start->Reactants Reaction Heat under Reflux (Monitor by TLC) Reactants->Reaction Workup Cool, Evaporate Solvent Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, IR, Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: Hypothetical workflow for pyrazole synthesis.

Conclusion

While direct experimental evidence for the performance of this compound in the Knorr pyrazole synthesis is currently limited in the accessible literature, this guide provides a framework for its evaluation. By utilizing the provided protocols for well-established hydrazine derivatives as a starting point, researchers can systematically investigate the reactivity of this compound. The diallyl substitution on the hydrazine is expected to influence the electronic and steric properties of the resulting pyrazole, potentially leading to novel compounds with unique biological activities. Further experimental work is necessary to fully elucidate its synthetic utility and performance characteristics.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.